Product packaging for Iron(II) sulfate dihydrate(Cat. No.:CAS No. 10028-21-4)

Iron(II) sulfate dihydrate

Cat. No.: B155979
CAS No.: 10028-21-4
M. Wt: 187.94 g/mol
InChI Key: KFJBRJOPXNCARV-UHFFFAOYSA-L
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Description

Iron(II) sulfate dihydrate is a useful research compound. Its molecular formula is FeH4O6S and its molecular weight is 187.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula FeH4O6S B155979 Iron(II) sulfate dihydrate CAS No. 10028-21-4

Properties

IUPAC Name

iron(2+);sulfate;dihydrate
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InChI

InChI=1S/Fe.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJBRJOPXNCARV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[O-]S(=O)(=O)[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FeH4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904676
Record name Ferrous sulfate dihydrate
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Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10028-21-4
Record name Ferrous sulfate dihydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrous sulfate dihydrate
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Record name Ferrous sulfate dihydrate
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Record name FERROUS SULFATE DIHYDRATE
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Historical Context and Nomenclature in Chemical Sciences

Iron(II) sulfate (B86663), in its various hydrated forms, has been known since antiquity, referred to by archaic names such as "copperas" and "green vitriol". wikipedia.orgatamanchemicals.com The name "copperas" is thought to have arisen from a time when copper(II) sulfate was known as "blue copperas," leading to the analogous naming of iron(II) and zinc sulfate as "green" and "white copperas" respectively. wikipedia.org The term "vitriol" is an old name for sulfate minerals. wikipedia.org Historically, these compounds were crucial in a variety of applications, including the manufacture of iron gall ink, which was in use from the Middle Ages through the 18th century. wikipedia.orgaffinitychemical.com It was also integral to the textile industry as a dye fixative and for blackening leather. atamanchemicals.comatamankimya.com The preparation of sulfuric acid, known as 'oil of vitriol', through the distillation of green vitriol (iron(II) sulfate) is a process that has been known for at least 700 years. wikipedia.orgatamankimya.com

The nomenclature has since been standardized by the International Union of Pure and Applied Chemistry (IUPAC) to "iron(II) sulfate," clearly indicating the +2 oxidation state of the iron ion. The term "ferrous sulfate" is also still widely used. atamanchemicals.comturito.com The specific hydrate, "dihydrate," signifies the presence of two water molecules of crystallization for each formula unit of iron(II) sulfate.

Diverse Hydrate Forms and Their Significance in Research

Iron(II) sulfate (B86663) is notable for its ability to exist in several states of hydration, with the general formula FeSO₄·xH₂O. wikipedia.org These different hydrates are not merely variations in water content but distinct crystalline compounds with unique structures and properties, several of which are found in nature. affinitychemical.com The most common and widely recognized form is the heptahydrate (FeSO₄·7H₂O), a blue-green crystalline solid also known as melanterite. wikipedia.orgturito.com

Other naturally occurring and synthetically produced hydrates include the monohydrate (FeSO₄·H₂O, often found as the mineral szomolnokite), tetrahydrate (FeSO₄·4H₂O, known as rozenite), pentahydrate (FeSO₄·5H₂O, or siderotil), and hexahydrate (FeSO₄·6H₂O, or ferrohexahydrite). affinitychemical.com The stability of these hydrates is dependent on conditions such as temperature and humidity. For instance, in aqueous solutions, the tetrahydrate becomes stable at 56.6 °C, and at 64.8 °C, both the tetrahydrate and monohydrate can form. wikipedia.org

The existence of these various hydrates is significant for research as it allows for the study of the effects of hydration on the physical and chemical properties of a compound. For example, Raman spectroscopy studies have shown that increasing the degree of hydration in iron(II) sulfate shifts the intense ν1(SO4) peak to lower wavenumbers and alters the splitting of other peaks, providing insight into the crystal structure and bonding. bohrium.com

Table 1: Common Hydrates of Iron(II) Sulfate

Hydrate FormMineral NameChemical FormulaAppearance
Anhydrous-FeSO₄White crystals
MonohydrateSzomolnokiteFeSO₄·H₂OYellowish-white crystals
Dihydrate-FeSO₄·2H₂O-
TetrahydrateRozeniteFeSO₄·4H₂OWhite
PentahydrateSiderotilFeSO₄·5H₂O-
HexahydrateFerrohexahydriteFeSO₄·6H₂O-
HeptahydrateMelanteriteFeSO₄·7H₂OBlue-green crystals

Data sourced from multiple references. affinitychemical.comturito.com

Role As a Fundamental Inorganic Compound in Chemical Studies

Laboratory-Scale Synthesis of this compound and Related Hydrates

The preparation of specific iron(II) sulfate hydrates in a laboratory setting relies on precise control over reaction conditions to favor the formation of the desired crystalline structure.

Controlled Precipitation Techniques

Controlled precipitation is a versatile method for synthesizing iron(II) sulfate and related compounds. One common approach involves the precipitation of an iron(II) salt precursor, which is then converted to the sulfate. For instance, an excess of a sodium hydroxide (B78521) solution can be added to an iron(II) salt solution to precipitate iron(II) hydroxide. sciencemadness.org This precipitate is then filtered and washed to remove impurities before being dissolved in a stoichiometric amount of sulfuric acid. sciencemadness.org

A more complex technique is co-precipitation, which is used to synthesize mixed-valent iron compounds like hydroxysulfate green rust. researchgate.net This method involves mixing a base with an aqueous solution containing both dissolved Fe(II) and Fe(III) species under an inert atmosphere to prevent the rapid oxidation of the ferrous ions. researchgate.net The resulting precipitate's structure is influenced by the ratio of Fe(II) to Fe(III) and the presence of other ions in the solution. researchgate.net

Crystallization from Aqueous Solutions

The most direct laboratory method for producing iron(II) sulfate hydrates is through the crystallization from an aqueous solution. This is typically achieved by reacting metallic iron (such as iron filings, powder, or steel wool) with dilute sulfuric acid. sciencemadness.orgcutm.ac.in The reaction proceeds as follows:

Fe + H₂SO₄ → FeSO₄ + H₂ cutm.ac.in

After the reaction ceases, the solution is filtered to remove any unreacted iron and other insoluble impurities. cutm.ac.in The subsequent crystallization step is highly dependent on temperature, which dictates the hydration state of the resulting salt. wikipedia.orgcrystalls.info Controlling the temperature of the aqueous solution is critical for isolating a specific hydrate. For example, cooling the solution allows for the crystallization of the blue-green heptahydrate (FeSO₄·7H₂O). wikipedia.orgcutm.ac.in If the temperature of the aqueous solution is raised to 56.6 °C, the tetrahydrate (FeSO₄·4H₂O) becomes the stable form and crystallizes out. wikipedia.orgatamankimya.com Further heating to 64.8 °C can lead to the formation of both the tetrahydrate and the monohydrate (FeSO₄·H₂O). wikipedia.orgatamankimya.com The crystalline monohydrate can also be prepared by heating the tetrahydrate on a boiling water bath until a constant weight is achieved. nih.gov

ConditionResulting HydrateReference
Cooling of saturated solutionIron(II) Sulfate Heptahydrate (FeSO₄·7H₂O) wikipedia.orgcutm.ac.in
Aqueous solution temperature at 56.6 °CIron(II) Sulfate Tetrahydrate (FeSO₄·4H₂O) wikipedia.orgatamankimya.com
Aqueous solution temperature at 64.8 °CMixture of Tetrahydrate and Monohydrate wikipedia.orgatamankimya.com
Heating Heptahydrate under vacuum at 60 °CCrystalline Iron(II) Sulfate Monohydrate (FeSO₄·H₂O) nih.gov

Industrial By-product Recovery and Valorization Routes

Large quantities of iron(II) sulfate are generated as by-products from various industrial processes. The recovery and valorization of this material are crucial for economic efficiency and environmental management.

Utilization of Iron-Containing Waste Materials

Iron-containing industrial wastes, such as scrap metal from manufacturing, serve as a significant raw material for iron(II) sulfate production. bio-conferences.org The process involves dissolving these metal wastes in a sulfuric acid solution, typically around a 30% concentration. bio-conferences.org The mixture is often heated to between 50-60°C to facilitate the reaction. bio-conferences.org A key challenge in this route is the presence of impurities in the scrap metal, including non-metallic components and lubricating oils, which may require pre-treatment steps like thermal de-oiling. bio-conferences.org After dissolution, the resulting iron sulfate solution is filtered and can be crystallized to isolate the hydrated salt. bio-conferences.org

Processing from Acid Pickling Solutions

The steel finishing industry is a major source of iron(II) sulfate. atamankimya.com Before steel sheets or rods can be plated or coated, they undergo a process called acid pickling, where they are passed through baths of sulfuric acid to remove surface impurities and scale. wikipedia.org This treatment produces large volumes of spent pickling liquor rich in iron(II) sulfate. wikipedia.orggoogle.com

A common recovery process from these liquors involves multiple stages. The spent pickling solution, which may contain ferrous chloride and hydrochloric acid, is reacted with excess sulfuric acid. chemicalbook.com This causes the less soluble iron(II) sulfate monohydrate to precipitate out. chemicalbook.com The monohydrate is then separated, dehumidified, and transferred to a crystallization reactor where it is mixed with an excess of water to form crystalline iron(II) sulfate heptahydrate. chemicalbook.comgoogle.com

StepDescriptionReference
1. Precipitation Spent pickling liquor is reacted with sulfuric acid, causing iron(II) sulfate monohydrate to precipitate. chemicalbook.com
2. Separation The solid iron(II) sulfate monohydrate is separated from the liquid phase. chemicalbook.com
3. Dehumidification The separated monohydrate is dried. chemicalbook.com
4. Crystallization The monohydrate is mixed with excess water in a crystallization reactor to form iron(II) sulfate heptahydrate. chemicalbook.comgoogle.com

By-product from Titanium Dioxide Production

Another significant industrial source of iron(II) sulfate is the production of titanium dioxide (TiO₂) via the sulfate process. wikipedia.orgatamankimya.com In this process, ilmenite (B1198559) ore (FeTiO₃) is digested with concentrated sulfuric acid. This reaction dissolves the ore, forming a solution containing both titanium and iron sulfates.

The iron is predominantly in the form of iron(II) sulfate. To obtain pure titanium dioxide, the iron sulfate must be removed from the solution. This is typically achieved by cooling the solution, which causes the iron(II) sulfate to crystallize out, usually as the heptahydrate. chemicalbook.com This co-product, often referred to as copperas, is then collected and can be sold for use in various applications or as a precursor for other iron compounds. wikipedia.orgchemicalbook.com

Specialized Synthesis for Tailored Properties

Specialized synthesis methods are employed to produce iron compounds with specific characteristics, such as high purity, controlled morphology, or isotopic labeling. These tailored properties are essential for detailed scientific investigation and for creating advanced materials.

High-Pressure Synthesis of Related Iron Oxalates for Earth Science Research

High-pressure synthesis of iron(II) oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O), also known as humboldtine, provides critical insights into geochemical processes within the Earth's mantle. mdpi.comdntb.gov.uafao.org This compound serves as a valuable precursor for creating phase-pure iron(II) carbonate (siderite, FeCO₃), a mineral of paramount importance for understanding the deep carbon cycle. mdpi.comdntb.gov.uafao.org

By subjecting high-quality single crystals of iron(II) oxalate dihydrate to pressures of up to 20 GPa, researchers can study its structural and molecular transformations. mdpi.com These experiments simulate the conditions deep within the Earth, and the observed phase transitions in the iron oxalate structure help to model the behavior of iron-bearing minerals and the storage of carbon in the Earth's interior. mdpi.compolimi.it The synthesis of these high-quality crystals often begins with metallic iron, which is dissolved in dilute sulfuric acid to form an iron(II) sulfate solution. polimi.it This solution then reacts with dimethyl oxalate under pressure to produce the desired iron(II) oxalate dihydrate crystals. polimi.it

Microwave-Assisted Solvothermal Synthesis for Morphological Control

Microwave-assisted solvothermal synthesis is a rapid and efficient method for producing iron oxide nanoparticles with controlled shapes and sizes. rsc.orgrsc.orgmdpi.com This technique offers significant advantages over conventional heating methods, including faster reaction times, reduced energy consumption, and uniform heating, which leads to a narrow size distribution of the resulting nanoparticles. rsc.orgmdpi.com

In this process, an iron precursor, such as iron(III) chloride or iron(II) sulfate, is dissolved in a solvent like ethylene (B1197577) glycol along with a precipitating agent like sodium acetate. mdpi.comubbcluj.ro The mixture is then heated in a sealed vessel using microwave irradiation. rsc.org The rapid, volumetric heating accelerates the crystallization kinetics, allowing for the synthesis of well-defined nanostructures in minutes rather than hours. mdpi.com

By varying the reaction parameters, such as temperature, time, and the use of additives like polyethylene (B3416737) glycol (PEG) or trisodium (B8492382) citrate (B86180), it is possible to control the morphology of the resulting iron oxide particles. mdpi.commdpi.com This control allows for the creation of nanoparticles with diverse shapes, including spheres, hexagonal platelets, and nanoshards, each with distinct magnetic and catalytic properties. rsc.orgmdpi.com

Table 1: Morphological Control of Magnetite Nanoparticles via Microwave-Assisted Hydrothermal Synthesis

Additive Used in Synthesis Resulting Nanoparticle Morphology Average Size
None Hexagonal Nanoplatelets 120 nm (facet-to-facet), 40 nm thickness
Polyvinylpyrrolidone (PVP) Regular Hexagonal Nanoplatelets 120 nm (facet-to-facet), 53 nm thickness
Trisodium Citrate Spheroidal 60 nm

This table is based on findings from a study on microwave-assisted synthesis of magnetite nanoparticles, demonstrating how different additives influence the final morphology of the nanocrystals. mdpi.com

Synthesis of Deuterated and Isotopic Analogs

The synthesis of deuterated and isotopically labeled analogs of iron compounds is crucial for in-depth structural and mechanistic studies. mdpi.comscienceopen.com Replacing hydrogen (H) with its heavier isotope, deuterium (B1214612) (D), or using specific iron isotopes like ⁵⁷Fe, allows scientists to use sensitive analytical techniques to probe molecular structure and behavior. mdpi.comresearchgate.net

Deuterated iron(II) oxalate dihydrate (FeC₂O₄·2D₂O), for example, is synthesized to study the role of hydrogen bonds in its crystal structure. mdpi.com Comparing the Raman spectra of the normal and deuterated versions of iron(II) sulfate hydrates helps to distinguish the vibrational modes of water molecules from the lattice modes of the crystal. bohrium.com Similarly, the synthesis of ⁵⁷Fe-labeled compounds is a prerequisite for Mössbauer spectroscopy, a technique that provides detailed information about the electronic state and magnetic properties of iron atoms. mdpi.com

The synthesis of these analogs can be achieved through various methods. For instance, deuterated iron compounds can be prepared using deuterated water (D₂O) during the synthesis process. researchgate.net Enzymatic approaches have also been developed for the synthesis of specifically deuterated nucleotides, which can be adapted for other biological molecules. scienceopen.com These isotopic substitution studies are fundamental for understanding the physical properties of materials, as deuteration can alter intermolecular forces and even lead to different crystal structures, a phenomenon known as isotopic polymorphism. rsc.org

Precursor Chemistry and Derivatives Synthesis

Iron(II) sulfate is an important and cost-effective starting material for the synthesis of a wide variety of other iron-containing substances.

Iron(II) Sulfate as a Precursor for Other Iron Compounds

Industrially, iron(II) sulfate is primarily used as a precursor to other iron compounds. wikipedia.orgatamanchemicals.comatamankimya.comgeeksforgeeks.orgpw.live Its reactivity allows for its conversion into a range of other iron salts and complexes. For example, it can be used in displacement reactions; reacting iron(II) sulfate with aluminum results in the formation of aluminum sulfate and metallic iron. pw.live

It is also a key component in the production of iron-based pigments and in the synthesis of iron(III) sulfate through oxidation. atamankimya.compw.live Furthermore, iron(II) sulfate is used in the preparation of iron(II) oxalate, which is another important precursor material for various applications, including the synthesis of advanced materials for battery technology and geoscience research. mdpi.com

Precursor to Iron Oxides and Magnetic Materials

Iron(II) sulfate is a widely used precursor for the synthesis of magnetic iron oxide nanoparticles, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). ubbcluj.rotheses.cz These materials have applications in diverse fields, including biomedical imaging, drug delivery, and environmental remediation. ubbcluj.ro

One common method involves the precipitation of iron(II) hydroxide from an iron(II) sulfate solution using a base, followed by controlled oxidation to form magnetite. ubbcluj.ro For instance, a pure green rust II, with the composition (Fe³⁺)₁(Fe²⁺)₂(SO₄²⁻)(OH⁻)₅, can be synthesized from an iron(II) sulfate solution and then transformed into magnetite (Fe₃O₄) by gentle heating under a nitrogen atmosphere. researchgate.net

The thermal decomposition of iron(II) sulfate is another route to produce iron oxides. Upon heating, the hydrated forms first lose their water of crystallization. wikipedia.orgatamanchemicals.compw.live At higher temperatures (starting around 680 °C), the anhydrous material decomposes into iron(III) oxide (hematite, α-Fe₂O₃), sulfur dioxide, and sulfur trioxide. wikipedia.orgpw.live The properties of the final iron oxide product can be tuned by controlling the conditions of the synthesis and decomposition processes. theses.czresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
Iron(II) sulfate FeSO₄
This compound FeSO₄·2H₂O
Iron(II) oxalate dihydrate (Humboldtine) FeC₂O₄·2H₂O
Iron(II) carbonate (Siderite) FeCO₃
Iron(III) chloride FeCl₃
Ethylene glycol C₂H₆O₂
Polyethylene glycol (PEG) (C₂H₄O)n
Trisodium citrate Na₃C₆H₅O₇
Deuterium oxide (Heavy water) D₂O
Magnetite Fe₃O₄
Maghemite γ-Fe₂O₃
Hematite (B75146) α-Fe₂O₃
Aluminum Al
Aluminum sulfate Al₂(SO₄)₃
Metallic iron Fe
Sulfur dioxide SO₂

Precursor for Advanced Battery Materials

Iron(II) sulfate is a widely utilized and cost-effective iron source for the synthesis of cathode materials for lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). sigmaaldrich.comsigmaaldrich.com Its application is particularly prominent in the production of lithium iron phosphate (B84403) (LiFePO₄), a cathode material favored for its high thermal stability, low toxicity, and the abundance of its constituent elements. researchgate.net

The synthesis of LiFePO₄ from iron(II) sulfate typically involves a precipitation step to form an iron phosphate precursor, which is then subjected to a carbothermal reduction to yield the final cathode material. electrochemsci.org For example, one method involves reacting iron(II) sulfate with phosphoric acid and an oxidizing agent to precipitate iron phosphate (FePO₄). electrochemsci.orggoogle.com This iron phosphate precursor, which can be in a hydrated form like iron phosphate dihydrate (FePO₄·2H₂O), is then mixed with a lithium source (e.g., lithium carbonate) and a carbon source before being heated to produce carbon-coated LiFePO₄ (LiFePO₄/C). researchgate.netacs.org The carbon coating is crucial as it enhances the material's electrical conductivity. researchgate.net

Research has demonstrated the viability of using iron(II) sulfate derived from industrial byproducts, such as titanium dioxide slag, to produce high-performance LiFePO₄. One study showed that after purification, iron(II) sulfate from this slag could be used to synthesize LiFePO₄ with electrochemical performance comparable to that made from commercial battery-grade iron(II) sulfate. researchgate.net The resulting material exhibited a high initial discharge capacity and excellent cycling stability. researchgate.net

Similarly, in the realm of sodium-ion batteries, iron-based sulfate materials are promising cathodes. For instance, Na₂Fe(SO₄)₂ can be synthesized using iron(II) sulfate precursors. These materials show good structural stability due to minimal volume changes during the insertion and de-insertion of sodium ions, leading to excellent long-term cycling performance. nih.gov

The morphology and purity of the iron(II) sulfate precursor can influence the properties of the final cathode material. While it is a common and advantageous precursor, challenges such as impurity control and achieving optimal particle morphology (e.g., consistent size and shape) are important considerations in the synthesis process. acs.org

Research Findings on LiFePO₄ Synthesis from Iron(II) Sulfate Precursors

Precursor SourceSynthesis MethodKey FindingsElectrochemical Performance
Purified Titanium Dioxide Slag (rich in Iron(II) Sulfate)Composite precipitant purification followed by synthesis of LiFePO₄.The purity of the iron(II) sulfate reached 99.97%. The synthesized LiFePO₄ had a desirable olivine (B12688019) structure. researchgate.netFirst discharge capacity of 159.33 mAh/g at 0.1C. Capacity retention of 95.05% after 200 cycles at 1C. researchgate.net
Iron(II) Sulfate (general)Liquid-phase precipitation to form iron phosphate, then carbothermal reduction.The process involves two main stages: precursor preparation and LiFePO₄ synthesis. electrochemsci.orgNot specified in the abstract.
Cold Rolling Mill Iron Oxide (converted to Iron Phosphate Dihydrate)Conversion to FePO₄·2H₂O, then synthesis of LiFePO₄/C.This route is an alternative to the common iron sulfate precursor route, aiming to overcome issues like impurity control and inconsistent morphology. acs.orgThe study reports enhanced crystallinity and improved morphology, suggesting good performance potential. acs.org

X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction Analysis

Elucidation of Crystal Structures and Polymorphs

While the crystal structures of iron(II) sulfate monohydrate (szomolnokite), tetrahydrate (rozenite), and heptahydrate (melanterite) are well-documented, detailed single-crystal X-ray diffraction data specifically for pure this compound is not extensively reported in the readily available scientific literature. wikipedia.org However, studies on related compounds provide valuable insights. For instance, a complex of this compound with 2,6-diaminopyridinium has been shown to crystallize in the monoclinic system with the space group P21/c. This indicates the structural possibilities for the dihydrate form, although the presence of the organic molecule significantly influences the crystal packing.

In comparison, other iron(II) sulfate hydrates exhibit distinct crystal systems. The anhydrous form is orthorhombic, the monohydrate and tetrahydrate are monoclinic, and the heptahydrate is also monoclinic. wikipedia.org The existence of multiple hydrated forms, some of which are naturally occurring minerals, points to the possibility of polymorphism in this compound, where different crystal structures could exist under various formation conditions. However, specific polymorphs of FeSO₄·2H₂O have not been definitively identified and characterized. The study of ferrous oxalate dihydrate has revealed the existence of α- and β-polymorphs, suggesting that such structural variations are possible in dihydrate salts of divalent metals. acs.orgacs.org

Investigation of Pressure-Induced Structural Changes

The behavior of materials under high pressure is critical for understanding their stability and potential phase transitions. Studies on iron(II) sulfate monohydrate (szomolnokite) have revealed pressure-induced phase transitions. researchgate.net For example, a ferroelastic phase transition from a monoclinic C2/c to a triclinic P-1 space group has been observed at high pressures. researchgate.net Similarly, research on iron(II) oxalate dihydrate has shown structural changes under pressure, including a decrease in the unit cell volume and alterations in bond angles. mdpi.com

While direct experimental data on the pressure-induced structural changes in this compound are not available, the behavior of its related hydrates suggests that it would also be susceptible to structural modifications under pressure. These changes would likely involve alterations in the Fe-O and S-O bond lengths and the hydrogen bonding network within the crystal lattice.

Analysis of Crystallinity and Phase Purity

Powder X-ray diffraction (PXRD) is a standard method for assessing the crystallinity and phase purity of a synthesized or natural sample. The sharpness and intensity of the diffraction peaks indicate the degree of crystallinity, with broader peaks suggesting an amorphous or poorly crystalline material. nih.gov For iron(II) sulfate hydrates, PXRD is used to confirm the presence of a specific hydrated phase and to detect any impurities or mixtures of different hydrates. researchgate.netnih.gov

The phase purity of an this compound sample would be determined by comparing its experimental PXRD pattern to a standard reference pattern, if one were available. The absence of peaks corresponding to other phases, such as the monohydrate, tetrahydrate, or anhydrous iron(II) sulfate, would confirm its purity. The crystallinity can be assessed from the full width at half maximum (FWHM) of the diffraction peaks.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the local chemical environment and are invaluable for identifying functional groups and analyzing molecular structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. cambridge.orggeoscienceworld.orgresearchgate.net In this compound, the primary functional groups are the sulfate anion (SO₄²⁻) and water of hydration (H₂O).

The FT-IR spectrum of hydrated iron sulfates is characterized by distinct absorption bands corresponding to the vibrational modes of these groups. The positions of these bands can vary depending on the degree of hydration and the nature of the hydrogen bonding within the crystal structure.

Table 1: Characteristic FT-IR Absorption Bands for Hydrated Iron(II) Sulfates

Vibrational ModeWavenumber (cm⁻¹)AssignmentReference
ν(OH)3600 - 3200O-H stretching of water molecules wustl.edumdpi.com
δ(HOH)1640 - 1600H-O-H bending of water molecules wustl.edu
ν₃(SO₄²⁻)~1100Asymmetric stretching of the sulfate ion mdpi.com
ν₁(SO₄²⁻)~980Symmetric stretching of the sulfate ion mdpi.com
ν₄(SO₄²⁻)~610Asymmetric bending of the sulfate ion wustl.edu
ν₂(SO₄²⁻)~450Symmetric bending of the sulfate ion wustl.edu

Note: The exact peak positions can vary slightly between different hydrated forms.

For this compound, the O-H stretching region would be expected to show broad absorption due to hydrogen-bonded water molecules. The sulfate group would exhibit its characteristic stretching and bending vibrations. The splitting of the degenerate vibrational modes (ν₃ and ν₄) of the sulfate ion can provide information about the symmetry of the sulfate group within the crystal lattice.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of molecules, particularly those that involve a change in polarizability. bohrium.comnih.govusra.edu It is an excellent technique for studying the low-frequency lattice vibrations in addition to the internal modes of the sulfate and water molecules.

The Raman spectra of iron(II) sulfate hydrates show characteristic peaks for the SO₄²⁻ and H₂O units. The number and positions of these peaks are sensitive to the crystal structure and the degree of hydration. mdpi.combohrium.com

Table 2: Characteristic Raman Bands for Hydrated Iron(II) Sulfates

Vibrational ModeWavenumber (cm⁻¹)AssignmentReference
ν(OH)3500 - 3200O-H stretching of water molecules bohrium.comusra.edu
δ(HOH)1650 - 1600H-O-H bending of water molecules usra.edu
ν₃(SO₄²⁻)1200 - 1050Asymmetric stretching of the sulfate ion bohrium.com
ν₁(SO₄²⁻)~990 - 970Symmetric stretching of the sulfate ion bohrium.com
ν₄(SO₄²⁻)650 - 600Asymmetric bending of the sulfate ion bohrium.com
ν₂(SO₄²⁻)480 - 420Symmetric bending of the sulfate ion bohrium.com
Lattice Modes< 400Vibrations of the crystal lattice bohrium.comusra.edu

Note: The peak positions can differ between the monohydrate, tetrahydrate, and heptahydrate forms, allowing for their differentiation.

In the Raman spectrum of this compound, the most intense peak would be the symmetric stretching mode (ν₁) of the sulfate ion. The degree of splitting in the asymmetric stretching (ν₃) and bending (ν₄) modes would provide insight into the site symmetry of the sulfate ion in the crystal lattice. The water stretching and bending regions would also exhibit characteristic bands, with their positions and shapes influenced by the strength of hydrogen bonding.

Electronic and Magnetic Resonance Spectroscopy

Advanced spectroscopic techniques are indispensable for elucidating the electronic structure and local coordination environment of iron in its compounds. For this compound, methods such as Mössbauer, nuclear magnetic resonance, and UV-Vis spectroscopy provide detailed insights into the nature of the Fe²⁺ cation.

Mössbauer Spectroscopy for Iron Oxidation States and Local Environment

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing definitive information on oxidation state, spin state, and site symmetry. For iron(II) compounds, the key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift is sensitive to the s-electron density at the nucleus and is directly related to the oxidation state and coordination of the iron atom. The quadrupole splitting arises from the interaction between the nuclear quadrupole moment and a non-spherical electric field gradient (EFG) at the nucleus, which is typically generated by asymmetrically distributed electrons and ligands.

In high-spin ferrous (Fe²⁺) compounds like hydrated iron(II) sulfates, the iron atom is in a d⁶ configuration. The presence of the sixth d-electron outside the half-filled d⁵ shell creates a significant EFG, leading to a large quadrupole splitting. The Mössbauer spectrum of this compound is expected to show a characteristic doublet, confirming the +2 oxidation state of iron. While specific data for the dihydrate is not abundant, the parameters can be reliably inferred from studies on other hydrated ferrous sulfates, such as the heptahydrate and monohydrate (szomolnokite). mdpi.com The values for high-spin Fe²⁺ in an octahedral oxygen environment, as provided by the sulfate anions and water molecules, are well-established. scribd.comusgs.gov

Table 1: Typical Mössbauer Hyperfine Parameters for High-Spin Fe²⁺ in Hydrated Sulfates at Room Temperature

ParameterTypical Value Range (mm/s)Information Provided
Isomer Shift (δ)1.20 - 1.40Confirms Fe²⁺ oxidation state
Quadrupole Splitting (ΔE_Q)2.70 - 3.50Indicates high-spin Fe²⁺ and distorted local symmetry
Note: Values are relative to metallic iron and are compiled from data on related hydrated iron(II) sulfates. scribd.comphysics.sk

The large quadrupole splitting values are a hallmark of high-spin Fe²⁺ ions, and their precise value is sensitive to the distortions of the FeO₆ octahedron.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Related Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of diamagnetic molecules. However, its application to paramagnetic species like this compound presents significant challenges. The unpaired electrons of the Fe²⁺ ion cause large paramagnetic shifts and, more importantly, a dramatic enhancement of nuclear relaxation rates. This leads to extreme broadening of NMR signals for nuclei close to the paramagnetic center, often rendering them undetectable. psu.edumdpi.com

Despite these difficulties, NMR studies can provide valuable information in related systems. For instance, the effect of paramagnetic ions on the solvent nuclei (e.g., ¹H of water) is well-studied. The paramagnetic Fe²⁺ ion significantly shortens the longitudinal (T₁) and transverse (T₂) relaxation times of surrounding water protons. nih.gov This principle is the basis for the use of some paramagnetic iron solutions as contrast agents in magnetic resonance imaging (MRI). nih.gov The longitudinal relaxation rate (1/T₁) of water protons has been shown to be linearly dependent on the concentration of the paramagnetic species. researchgate.net

Research on more complex paramagnetic systems, such as iron-containing proteins or synthetic porphyrin complexes, has led to the development of specialized NMR techniques tailored for paramagnetic molecules. rsc.orgnih.gov These methods can manage the effects of the paramagnetic center to extract structural and electronic information, but their application remains highly specialized. For simple hydrated salts like iron(II) sulfate, NMR is primarily used to study the bulk magnetic properties and their influence on the solvent rather than for direct structural analysis of the coordination sphere.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

The pale greenish color of this compound in aqueous solution is a result of electronic transitions within the d-orbitals of the hexaaquairon(II) cation, [Fe(H₂O)₆]²⁺. UV-Visible spectrophotometry measures the absorption of light corresponding to these transitions.

For high-spin d⁶ metal ions in an octahedral field, such as Fe²⁺ in this complex, the ground state is ⁵T₂g. According to the Tanabe-Sugano diagram, only one spin-allowed d-d transition, to the ⁵E_g excited state, is expected. This transition is Laporte-forbidden, resulting in a very low molar absorptivity and a weak, broad absorption band in the visible or near-infrared region. This weak absorption is responsible for the compound's pale color. The band is often split into a doublet due to the Jahn-Teller effect in the excited state. More intense charge-transfer bands, where an electron moves from a ligand orbital to a metal orbital, typically occur in the ultraviolet region.

For quantitative analysis, direct spectrophotometry is often imprecise due to the weak absorption. Instead, iron(II) is often reacted with a complexing agent to form a species with a much more intense, and therefore more easily measurable, absorption band. nih.govresearchgate.netresearchgate.net

Table 2: Electronic Transitions for the [Fe(H₂O)₆]²⁺ Complex

TransitionWavelength Range (nm)TypeCharacteristics
⁵T₂g → ⁵E_g~900 - 1100d-d transitionWeak, broad, often split into two bands
Charge Transfer< 300Ligand-to-Metal (LMCT)Intense absorption

Thermal Analysis Techniques

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for characterizing the thermal stability of hydrated salts and understanding the processes of dehydration and decomposition.

Thermogravimetric Analysis (TGA) for Dehydration and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound (FeSO₄·2H₂O), a TGA scan under an inert atmosphere (e.g., nitrogen) is expected to show a multi-step mass loss profile corresponding to dehydration followed by decomposition.

Based on studies of other hydrated iron sulfates, such as the heptahydrate and hexahydrate, a clear, stepwise thermal degradation pathway can be predicted. researchgate.netakjournals.comresearchgate.net

Dehydration: The first mass loss event corresponds to the removal of the two molecules of water of crystallization. This process yields anhydrous iron(II) sulfate. FeSO₄·2H₂O(s) → FeSO₄(s) + 2H₂O(g)

Decomposition: At significantly higher temperatures, the resulting anhydrous iron(II) sulfate decomposes. This process is complex and can yield iron(III) oxide, sulfur dioxide, and sulfur trioxide, depending on the atmosphere. 2FeSO₄(s) → Fe₂O₃(s) + SO₂(g) + SO₃(g)

The precise temperatures for these events depend on experimental conditions such as the heating rate and gas atmosphere.

Table 3: Predicted Thermal Decomposition Stages for this compound via TGA

StageProcessApproximate Temperature Range (°C)Theoretical Mass Loss (%)
1Dehydration (Loss of 2 H₂O)150 - 300~19.1%
2Decomposition of FeSO₄500 - 750~42.3% (relative to initial mass)
Note: Temperature ranges are estimates based on data for other hydrated iron sulfates. researchgate.netakjournals.com

Differential Scanning Calorimetry (DSC) for Enthalpy Changes and Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies the temperatures and enthalpies of phase transitions and chemical reactions. For this compound, the DSC curve complements the TGA data by showing the energetic changes associated with dehydration and decomposition.

Each mass loss step observed in TGA corresponds to an endothermic peak in the DSC curve, as energy is required to break the bonds holding the water molecules and to decompose the sulfate. science-media.orgresearchgate.net

Dehydration Endotherm: A distinct endothermic peak will be observed corresponding to the energy required to vaporize the two water molecules from the crystal lattice. Studies on related monohydrates show this dehydration step clearly. researchgate.net

Decomposition Endotherms: The subsequent decomposition of anhydrous iron(II) sulfate at higher temperatures will be marked by one or more additional endothermic peaks.

The number of peaks, their shapes, and their positions are sensitive to factors like heating rate and the crystallinity of the sample.

Table 4: Predicted Thermal Events for this compound via DSC

Approximate Temperature Range (°C)EventEnthalpy Change
150 - 300DehydrationEndothermic
500 - 750DecompositionEndothermic
Note: Temperature ranges are estimates based on data for other hydrated iron sulfates. science-media.orgresearchgate.net

Microscopic and Surface Characterization

The microscopic morphology and surface properties of this compound are critical parameters that influence its behavior in various applications. Advanced characterization techniques such as Scanning Electron Microscopy (SEM) and Brunauer-Emmett-Teller (BET) surface area analysis provide detailed insights into these characteristics.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is a powerful technique used to observe the surface topography and morphology of solid materials at high magnifications. In the study of iron(II) sulfate and its hydrates, SEM reveals detailed information about crystal shape, particle size, and aggregation.

Research findings from SEM analyses of ferrous sulfate samples show a range of morphologies depending on the preparation and synthesis conditions. For instance, SEM micrographs of ferrous sulfate derived from the leaching of industrial sludge reveal distinct crystalline structures. researchgate.net At lower magnifications (e.g., 100×), the material may appear as an aggregation of smaller particles, while at higher magnifications (e.g., 500×), the individual crystal habits become more apparent. researchgate.net

Studies on related iron compounds, such as ferrous oxalate dihydrate, demonstrate that different polymorphs can exhibit distinct morphologies, such as quadratic prisms and square bipyramidals. acs.org While not this compound, this illustrates how SEM can differentiate between crystal forms. The particle size distribution can also be evaluated from SEM images, with analyses showing average particle lengths that can be quantified. acs.org For example, in one study of a related ferrous compound, the average particle length was found to be 7.09 ± 0.23 μm. acs.org

The surface texture observed via SEM can also give clues about the material's nature. For example, smooth surfaces observed in some amorphous iron sulfates suggest that the particle size is not on the nanometer scale. nih.gov

Table 1: Selected SEM Findings for Ferrous Compounds

Sample Description Observed Morphology Particle Size Information Source
Ferrous Sulfate (from sludge leaching) Crystalline aggregates Not specified researchgate.net
Amorphous Ferrous Sulfate Smooth surfaces Implied to be larger than nanometer scale nih.gov
β-phase Ferrous Oxalate Dihydrate Quadratic prisms Average length: 7.09 ± 0.23 μm acs.org

This table presents data from various ferrous compounds to illustrate the capabilities of SEM analysis.

Surface Area Analysis (e.g., BET)

The specific surface area is a crucial property of particulate materials, affecting their reactivity, dissolution rate, and adsorption capacity. iitk.ac.inmicroanalysis.com.au The Brunauer-Emmett-Teller (BET) theory is the most common method used to determine the specific surface area of solids. wikipedia.org It involves the physical adsorption of a gas (commonly nitrogen) onto the surface of the material at a constant temperature, typically that of liquid nitrogen (77 K). wikipedia.org By measuring the amount of gas adsorbed at various pressures, a BET isotherm is generated, from which the specific surface area can be calculated. wikipedia.org

The surface area of iron-containing compounds can vary significantly based on their crystalline structure and preparation method. For instance, a study on ferrous oxalate dihydrate polymorphs found that the specific surface area differed between the α- and β-phases. acs.org This highlights the sensitivity of surface area to the material's solid-state structure.

While specific BET data for this compound is not extensively detailed in the provided search results, the principles of the analysis are well-established. iitk.ac.inmicroanalysis.com.auwikipedia.org The technique is fundamental in characterizing materials for applications where surface interactions are important, such as in catalysis or as adsorbents. microanalysis.com.au For example, research on other compounds has shown that treatments can substantially increase the surface area, as seen in a 13.52% increase for a treated 1,2,4-triazole. researchgate.net

Table 2: Example of Specific Surface Area Data for Ferrous Oxalate Dihydrate Polymorphs

Sample Specific Surface Area (m²/g) Analytical Method Source
β-phase Ferrous Oxalate Dihydrate 1.54 ± 0.08 Single-point BET acs.org

This table shows data for a related iron dihydrate compound to demonstrate the type of information obtained from BET analysis.

Chemical Reactivity and Transformation Mechanisms of Iron Ii Sulfate Dihydrate

Oxidation Pathways and Stability Considerations

Iron(II) sulfate (B86663) dihydrate is susceptible to oxidation, where the iron(II) ion (Fe²⁺) is converted to the more stable iron(III) ion (Fe³⁺). This process is significantly influenced by environmental factors and leads to the formation of various iron(III) sulfate species.

Environmental Factors Influencing Oxidation

The stability of iron(II) sulfate dihydrate is compromised by several environmental factors that promote its oxidation. In moist air, iron(II) sulfate readily oxidizes, becoming coated with a brownish-yellow layer of basic iron(III) sulfate. nih.gov This oxidation process is accelerated by increased pH, temperature, and exposure to light. nih.govstackexchange.com

The presence of oxygen is a key driver for the oxidation of Fe(II) to Fe(III). stackexchange.com Under alkaline conditions, the oxidation of iron(II) is even more favorable. stackexchange.com The weathering and aging of iron(II) sulfate in dry air can result in a mixture of different compounds, including iron(III) sulfate and iron(III) oxide-hydroxide. stackexchange.com Due to its susceptibility to oxidation, iron(II) sulfate should be stored in a dry, airtight container to maintain its integrity. atamankimya.com For enhanced stability against aerial oxidation, Mohr's salt, a double salt of iron(II) sulfate and ammonium (B1175870) sulfate, is often preferred in laboratory settings. wikipedia.org

Formation of Iron(III) Sulfate Species

The oxidation of this compound leads to the formation of various iron(III) sulfate compounds. In the presence of oxidizing agents, iron(II) sulfate is converted to iron(III) sulfate (Fe₂(SO₄)₃). wikipedia.org This reaction is a common method for the synthesis of iron(III) sulfate.

2FeSO₄ + H₂SO₄ + H₂O₂ → Fe₂(SO₄)₃ + 2H₂O

In the presence of moist air, iron(II) sulfate can oxidize to form basic iron(III) sulfate. nih.gov The composition of the resulting product can be a mixture of various iron(III) species depending on the specific environmental conditions. stackexchange.com

Thermal Decomposition Kinetics and Thermodynamics

The application of heat to this compound initiates a series of chemical transformations, including dehydration and decomposition into various intermediate and final products. The study of these processes through techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provides insights into the kinetics and thermodynamics of the reactions.

Stepwise Dehydration Processes

While specific thermal analysis data for this compound is limited, the decomposition of other iron(II) sulfate hydrates, such as the hexahydrate and heptahydrate, provides a model for its expected behavior. The thermal decomposition of hydrated iron(II) sulfate is a stepwise process. researchgate.net

For instance, the decomposition of iron(II) sulfate hexahydrate (FeSO₄·6H₂O) under an inert atmosphere proceeds through three main dehydration steps:

FeSO₄·6H₂O → FeSO₄·4H₂O + 2H₂O researchgate.netscribd.com

FeSO₄·4H₂O → FeSO₄·H₂O + 3H₂O researchgate.netscribd.com

FeSO₄·H₂O → FeSO₄ + H₂O researchgate.netscribd.com

These dehydration events for the hexahydrate occur between 70°C and 250°C. researchgate.netscribd.com It is expected that this compound would follow a similar pattern, losing its two water molecules to form anhydrous iron(II) sulfate before further decomposition.

Formation of Intermediate Hydrates and Oxysulfate Species

Following dehydration, the anhydrous iron(II) sulfate undergoes further decomposition at higher temperatures. The decomposition mechanism is dependent on the atmosphere. In an inert atmosphere, the decomposition of anhydrous FeSO₄ can lead to the formation of iron(III) sulfate and iron(III) oxide. researchgate.net

A proposed two-step decomposition for anhydrous FeSO₄ is:

6FeSO₄ → Fe₂(SO₄)₃ + 2Fe₂O₃ + 3SO₂ researchgate.net

Fe₂(SO₄)₃ → Fe₂O₃ + 3SO₃ researchgate.net

During the thermal decomposition of hydrated iron(II) sulfates, intermediate species such as iron(III) hydroxysulfate (FeOHSO₄) and iron(III) oxysulfate (Fe₂O(SO₄)₂) can also be formed. akjournals.comresearchgate.net The formation of these intermediates is influenced by factors like the presence of moisture and the composition of the atmosphere. researchgate.net Studies have shown that the final intermediate that decomposes to iron(III) oxide is the oxysulfate, Fe₂O(SO₄)₂. akjournals.com In an oxidizing atmosphere, iron(II) is converted to iron(III) before the sulfate ion decomposes. researchgate.net

Decomposition to Iron Oxides (e.g., Magnetite, Hematite)

The final solid product of the thermal decomposition of iron(II) sulfate is typically an iron oxide. The specific iron oxide formed, primarily magnetite (Fe₃O₄) or hematite (B75146) (α-Fe₂O₃), depends on the partial pressure of oxygen during the decomposition process. mposfai.husemanticscholar.org

Decomposition in an oxidizing atmosphere, such as in air, generally yields hematite. researchgate.netmposfai.hu Hematite is the more oxidized form of iron oxide. sgu.se The formation of hematite from magnetite involves the oxidation of Fe²⁺ to Fe³⁺. sgu.sesgu.se

Conversely, thermal decomposition under reducing conditions or low oxygen partial pressures favors the formation of magnetite. mposfai.husemanticscholar.org Magnetite is a mixed-valence iron oxide containing both Fe²⁺ and Fe³⁺ ions. mdpi.com The synthesis of magnetite nanoparticles can be achieved through the thermal decomposition of iron(II) salts under controlled atmospheric conditions. mposfai.hu

2FeSO₄ → Fe₂O₃ + SO₂ + SO₃

The table below summarizes the key transformation products of this compound under different conditions.

ConditionReactantKey Transformation Products
Oxidation
Moist AirFeSO₄·2H₂OBasic Iron(III) Sulfate
Oxidizing Agents (e.g., H₂O₂, Cl₂)FeSO₄·2H₂OIron(III) Sulfate (Fe₂(SO₄)₃)
Thermal Decomposition
Inert Atmosphere (Stepwise)FeSO₄·2H₂OFeSO₄, Fe₂(SO₄)₃, Fe₂O₃ (Hematite), SO₂, SO₃
Oxidizing AtmosphereFeSO₄·2H₂OFe₂O₃ (Hematite)
Reducing AtmosphereFeSO₄·2H₂OFe₃O₄ (Magnetite)

Influence of Gaseous Atmosphere on Decomposition Products

The gaseous atmosphere plays a pivotal role in dictating the products of the thermal decomposition of iron(II) sulfate and its hydrates. The presence or absence of oxygen significantly alters the reaction pathways and the final iron oxide and sulfate species formed.

Studies have shown that the thermal decomposition of iron(II) sulfate monohydrate (FeSO₄·H₂O) in an oxidizing atmosphere, such as air, is a multi-step process. researchgate.net The oxidation of Fe²⁺ to Fe³⁺ occurs in two stages, leading to the formation of intermediate products like iron(III) hydroxysulfate (FeOHSO₄) and ferric subsulfate (Fe₂O(SO₄)₂). researchgate.net The partial pressure of the gaseous components, including water vapor and oxygen, influences the rate of parallel reactions. researchgate.net For instance, treating iron(II) sulfate heptahydrate (FeSO₄·7H₂O) under an oxidizing atmosphere (O₂ or Cl₂ + O₂) at 300°C results in the formation of Fe(III)SO₄·OH as the stable end product. mdpi.com

In contrast, decomposition in an inert atmosphere, such as nitrogen, follows a different course. The dehydration of FeSO₄·7H₂O in nitrogen begins at room temperature, forming iron(II) sulfate tetrahydrate (FeSO₄·4H₂O). mdpi.com Further heating to around 150°C yields FeSO₄·H₂O, and anhydrous iron(II) sulfate (FeSO₄) is obtained above 225°C. mdpi.com The complete decomposition of anhydrous FeSO₄ to ferric oxide (Fe₂O₃) in a non-isothermal condition starts at temperatures above 500°C. mdpi.com

The thermal decomposition of other iron compounds, such as iron(II) oxalate (B1200264) dihydrate, also demonstrates the influence of the gaseous environment. In an atmosphere containing the gaseous products of its own conversion (CO, CO₂, H₂O), magnetite (Fe₃O₄) nanoparticles are formed initially. rsc.org At higher temperatures, the remaining ferrous oxalate can be reduced to iron carbide (Fe₃C) by carbon monoxide. rsc.org

Decomposition Products under Different Atmospheres

AtmosphereIntermediate ProductsFinal Products (at elevated temperatures)
**Oxidizing (e.g., Air, O₂) **FeOHSO₄, Fe₂O(SO₄)₂ researchgate.netFe₂O₃ mdpi.com, Fe(III)SO₄·OH mdpi.com
Inert (e.g., Nitrogen) FeSO₄·4H₂O, FeSO₄·H₂O, FeSO₄ mdpi.comFe₂O₃ mdpi.com
Self-generated (from iron(II) oxalate) Fe₃O₄ (nanoparticles) rsc.orgFe₃C, FeO, α-Fe rsc.org

Redox Chemistry and Reducing Agent Properties

Iron(II) sulfate is a well-known reducing agent, a property derived from the ability of the ferrous ion (Fe²⁺) to be oxidized to the ferric ion (Fe³⁺).

Reactions with Oxidizing Agents

Iron(II) sulfate readily reacts with various oxidizing agents. For instance, it can reduce nitric acid to nitrogen monoxide and chlorine to chloride. wikipedia.orgatamankimya.com In a classic laboratory demonstration, a solution of potassium permanganate (B83412) (KMnO₄), a strong oxidizing agent, is decolorized by an acidified solution of iron(II) sulfate. In this reaction, the purple permanganate ion (MnO₄⁻) is reduced to the colorless manganese(II) ion (Mn²⁺), while the iron(II) ions are oxidized to iron(III) ions. weebly.com To prevent the premature oxidation of Fe²⁺ to Fe³⁺ by atmospheric oxygen, dilute sulfuric acid is often added when preparing iron(II) sulfate solutions for redox titrations. weebly.com

Similarly, iron(II) sulfate can be used to reduce chromate (B82759) (CrO₄²⁻) in cement to the less toxic chromium(III) compounds. atamankimya.comatamanchemicals.com Another example is the reduction of iron(III) sulfate by potassium iodide, where iodide is oxidized to iodine. chemequations.com

Role in Fenton-type Reactions

Iron(II) sulfate is a crucial component of Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst. wikipedia.org This reagent is utilized in advanced oxidation processes for the destruction of organic pollutants in wastewater. wikipedia.org The fundamental principle of Fenton's reaction involves the oxidation of iron(II) by hydrogen peroxide to iron(III), which generates a highly reactive hydroxyl radical (HO•) and a hydroxide (B78521) ion. wikipedia.org

Complex Formation and Coordination Chemistry

The iron(II) ion in iron(II) sulfate readily participates in complex formation and coordination chemistry, particularly in aqueous solutions.

Formation of Aquo Complexes in Solution

When iron(II) sulfate dissolves in water, it forms the hexaaquairon(II) complex ion, [Fe(H₂O)₆]²⁺. wikipedia.orgatamankimya.comatamanchemicals.com In this complex, the central iron(II) ion is octahedrally coordinated to six water molecules acting as ligands. wikipedia.orgatamanchemicals.com This aquo complex is a paramagnetic ion and is nearly colorless in solution. wikipedia.orgatamankimya.comatamanchemicals.com The formation of this stable aquo complex is a key feature of the aqueous chemistry of iron(II) salts.

Ligand Exchange Reactions

The water ligands in the hexaaquairon(II) complex can be replaced by other ligands in a process known as ligand exchange. chemguide.co.uk The extent and nature of this exchange depend on the concentration and identity of the incoming ligand. For example, the addition of thiocyanate (B1210189) ions (SCN⁻) to a solution containing iron(III) ions (formed from the oxidation of iron(II)) results in an intensely blood-red solution due to the formation of the [Fe(SCN)(H₂O)₅]²⁺ complex. chemguide.co.uk

Ligand exchange can also be utilized to modify the properties of iron-based catalysts. For instance, organic ligands on the surface of iron oxide nanocrystals can be exchanged with inorganic species like sulfides to introduce promoters and enhance catalytic activity for specific reactions. tue.nlacs.org The stability of the resulting complex and the potential for the central metal ion to be oxidized can be influenced by the nature of the ligands. thaiscience.info For example, warming a solution of chromium(III) sulfate, which also forms an aquo complex, can lead to the replacement of a water molecule by a sulfate ion. chemguide.co.uk

Advanced Applications and Functionalization in Material Science and Environmental Engineering

Applications in Energy Materials

The demand for efficient and cost-effective energy storage solutions has driven research into materials derived from abundant and inexpensive elements like iron. Iron(II) sulfate (B86663) serves as a key starting material in the development of next-generation batteries. sigmaaldrich.com

Iron(II) sulfate is an important precursor for synthesizing polyanionic electrode materials for secondary Li-ion batteries. sigmaaldrich.com These materials are valued for their stability and safety compared to conventional oxide electrodes. The compound serves as a low-cost and sustainable source of iron for producing high-voltage, iron-based cathode materials. sigmaaldrich.comresearchgate.net

Researchers are particularly focused on sulfate-based chemistries due to their potential for high redox voltages. researchgate.net For instance, iron(II) sulfate is a key reactant in the synthesis of compounds like Li₂Fe(SO₄)₂, which has demonstrated electrochemical activity at high voltages (around 3.83 V vs. Li⁺/Li). researchgate.net The synthesis process often involves reacting iron(II) sulfate with a lithium source under specific conditions to form the desired crystal structure. While the capacity of some of these sulfate-based materials is currently too low for widespread commercial use, they are crucial model compounds for understanding the relationship between structure and electrochemical properties in the quest to develop high-energy, sustainable batteries. researchgate.net

Iron(II) sulfate is a central component in the electrolyte for all-iron redox flow batteries (IRFBs). wikipedia.orgchemrxiv.org These batteries are a promising technology for large-scale, stationary energy storage due to their potential for low cost, scalability, and safety. wikipedia.orgosti.gov In an IRFB, the energy storage is based on the electrochemical reactions of iron ions in different oxidation states. wikipedia.org

Positive Electrode: Fe²⁺ ⇌ Fe³⁺ + e⁻

Negative Electrode: Fe²⁺ + 2e⁻ ⇌ Fe(s)

The use of iron(II) sulfate provides a low-cost and abundant electrolyte material. chemrxiv.orgresearchgate.net Research has focused on overcoming the relatively low solubility of FeSO₄ in water to increase the energy density of these batteries. One successful approach involves the addition of 1-ethyl-3-methylimidazolium (B1214524) chloride (EMIC), which significantly increases the solubility of iron(II) sulfate to 2.2 M. chemrxiv.orgosti.gov This allows for a higher concentration electrolyte, making the all-iron redox flow battery a more viable and cost-effective option for storing renewable energy, with projected system costs as low as $50 per kWh. chemrxiv.orgresearchgate.net

Table 1: Iron(II) Sulfate in Energy Storage Applications

Application Role of Iron(II) Sulfate Key Research Finding
Lithium-Ion Batteries Precursor for cathode materials Used to synthesize high-voltage polyanionic compounds like Li₂Fe(SO₄)₂. researchgate.net
Redox Flow Batteries Active electrolyte component Enables low-cost, all-iron redox flow batteries with high cyclability. sigmaaldrich.comchemrxiv.org

Nanomaterials Synthesis and Engineering

Iron(II) sulfate is a widely used precursor in the bottom-up synthesis of iron-based nanomaterials, particularly iron oxides. Its solubility in water makes it an ideal starting material for aqueous synthesis routes. meghachem.org

Iron(II) sulfate is a key ingredient in the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs), such as magnetite (Fe₃O₄). sigmaaldrich.comnih.gov SPIONs are highly valued in biomedical applications, including drug delivery and medical imaging, due to their magnetic properties and biocompatibility. naturalspublishing.comresearchgate.net

The most common synthesis method is co-precipitation. nih.gov This technique involves precipitating iron oxides from an aqueous solution containing a stoichiometric ratio of ferrous (Fe²⁺) and ferric (Fe³⁺) ions in a basic medium. nih.gov Iron(II) sulfate provides the Fe²⁺ ions. The reaction proceeds by adding a base, such as ammonium (B1175870) hydroxide (B78521), to the solution of iron salts, leading to the formation of magnetite nanoparticles. youtube.com

The chemical equation for the co-precipitation of magnetite is:

Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄(s) + 4H₂O

These synthesized nanoparticles typically have a core diameter in the range of 10-100 nm and exhibit superparamagnetism, meaning they are magnetized in the presence of an external magnetic field but retain no residual magnetism once the field is removed. nih.govnaturalspublishing.com

The morphology, including the size and shape of the synthesized iron oxide nanoparticles, is critical as it dictates their physical and chemical properties. researchgate.net When using iron(II) sulfate as a precursor, several reaction parameters can be precisely controlled to tailor the nanoparticle characteristics.

Key factors influencing the final morphology include the ratio of Fe²⁺ to Fe³⁺ ions, the pH of the solution, the reaction temperature, the ionic strength of the medium, and the rate of mixing. nih.gov For example, adjustments in pH and ionic strength can significantly alter the mean particle size, with variations reported from 2 nm to 15 nm. nih.gov The choice of base and the presence of surfactants or coating agents (like oleic acid or polymers) also play a crucial role in preventing particle aggregation and controlling the final shape and size distribution. youtube.comnih.gov By carefully manipulating these conditions, researchers can produce nanoparticles with desired characteristics for specific applications. researchgate.net

Table 2: Factors Influencing SPION Synthesis Using Iron(II) Sulfate

Parameter Influence on Nanoparticle Characteristics
Fe²⁺/Fe³⁺ Ratio Affects the stoichiometry and phase purity of the resulting iron oxide (e.g., magnetite vs. maghemite). nih.gov
pH Plays a critical role in controlling particle size and preventing the formation of undesired phases. nih.gov
Temperature Influences the crystallinity and size of the nanoparticles. nih.gov
Coating Agents Prevents aggregation, improves stability in colloidal solutions, and allows for surface functionalization. nih.govyoutube.com

Environmental Remediation Technologies

Iron(II) sulfate is utilized in various environmental remediation technologies to treat contaminated soil and groundwater. ceresrp.com Its effectiveness is based on the reducing properties of the Fe²⁺ ion and its ability to alter soil chemistry to immobilize or mobilize specific contaminants.

As a reducing agent, iron(II) sulfate is effective in the remediation of soils and groundwater contaminated with hexavalent chromium (Cr(VI)), which is highly toxic and mobile. The ferrous iron reduces Cr(VI) to the less toxic and less soluble trivalent form (Cr(III)), which then precipitates out of the solution as chromium hydroxide. This process is a form of in-situ chemical reduction. ceresrp.com

The reaction is as follows:

3Fe²⁺ + CrO₄²⁻ + 4H₂O → 3Fe(OH)₃(s) + Cr(OH)₃(s)

Furthermore, iron(II) sulfate is used to enhance phytoremediation, a process that uses plants to remove pollutants from the environment. usda.gov In alkaline soils, many heavy metals have low solubility, which limits their uptake by plants. The application of iron(II) sulfate helps to lower the soil pH. usda.govwikipedia.org This acidification increases the solubility and bioavailability of heavy metals such as copper (Cu), zinc (Zn), and manganese (Mn), allowing them to be more readily absorbed by hyperaccumulating plants like Brassica juncea (mustard). usda.gov This approach combines a chemical treatment with a green technology to clean up contaminated sites, such as abandoned landfills, while also improving the soil's microbial activity. usda.gov

Table 3: Environmental Applications of Iron(II) Sulfate

Technology Mechanism of Action Target Contaminants
Chemical Reduction Reduces contaminants to less toxic and less mobile forms. ceresrp.com Hexavalent Chromium (Cr(VI)). ceresrp.com
Heavy Metal Sequestration Chemically binds metal ions to form stable, insoluble precipitates. ceresrp.com Various heavy metals.
Phytoremediation Enhancement Lowers soil pH to increase the solubility and plant uptake of heavy metals. usda.gov Copper (Cu), Zinc (Zn), Manganese (Mn). usda.gov

Advanced Water Treatment Processes (e.g., Coagulation, Flocculation)

Iron(II) sulfate is a widely utilized chemical in water and wastewater treatment, primarily functioning as a coagulant and flocculant. vrikpharma.commeghachem.org Its application is crucial for the removal of impurities, ensuring water is safe for consumption and for discharge into the environment. vrikpharma.commeghachem.org The process of coagulation involves the destabilization of suspended particles in water, while flocculation is the subsequent aggregation of these particles into larger clusters, or "flocs," which can then be easily removed. vrikpharma.commeghachem.org

In water treatment facilities, iron(II) sulfate, with its positive charge, effectively neutralizes the negative charges on suspended particles, allowing them to aggregate. meghachem.org These larger, denser flocs then settle out of the water through sedimentation or are removed by filtration, resulting in significantly clearer water. vrikpharma.commeghachem.org This process is effective in removing a variety of contaminants, including suspended solids, organic compounds, and color. nih.govitswatergroup.com

A notable application of iron(II) sulfate in wastewater treatment is the removal of phosphates. meghachem.orgstandardchemicals.com.au Phosphates are a significant concern as they can lead to eutrophication—the excessive growth of algae and other aquatic plants—in bodies of water receiving treated wastewater. meghachem.org This overgrowth can deplete oxygen levels in the water, harming aquatic life. meghachem.org Iron(II) sulfate reacts with phosphate (B84403) ions to form insoluble iron phosphate, which precipitates out of the water and can be readily removed. meghachem.orgstandardchemicals.com.au

The effectiveness of iron(II) sulfate in coagulation and flocculation can be influenced by several factors, including the coagulant dose, pH, temperature, and mixing speed. nih.gov Studies have shown that the optimal operating conditions can vary depending on the specific characteristics of the wastewater being treated. For example, in treating synthetic effluents from textile dyeing processes, the efficiency of color and dissolved organic carbon (DOC) removal was found to be dependent on these parameters. nih.gov While significant color removal (over 90%) was achieved, DOC removal was less substantial. nih.gov

Iron(II) sulfate is also used to remove other pollutants. It can aid in the removal of heavy metals like chromium, lead, and cadmium by reacting with them to form insoluble hydroxides or sulfates that can be filtered out. vrikpharma.com Additionally, it is effective in controlling odor by oxidizing and precipitating substances like hydrogen sulfide (B99878). vrikpharma.comstandardchemicals.com.au

Table 1: Applications of Iron(II) Sulfate in Water Treatment

Application Mechanism Contaminants Removed
Coagulation & Flocculation Neutralizes charge of suspended particles, causing them to aggregate into larger, settleable flocs. vrikpharma.commeghachem.org Suspended solids, organic compounds, color. nih.govitswatergroup.com
Phosphate Removal Reacts with phosphate ions to form insoluble iron phosphate, which precipitates out of the water. meghachem.orgstandardchemicals.com.au Phosphates. meghachem.orgstandardchemicals.com.au
Heavy Metal Removal Reacts with heavy metals to form insoluble hydroxides or sulfates that can be removed by sedimentation or filtration. vrikpharma.com Chromium, lead, cadmium. vrikpharma.com
Odor & Color Control Oxidizes and precipitates substances that cause odors (e.g., hydrogen sulfide) and removes color caused by organic compounds and dissolved metals. vrikpharma.comstandardchemicals.com.au Hydrogen sulfide, organic compounds, dissolved metals. vrikpharma.comstandardchemicals.com.au

Sulfidation of Iron-Based Materials for Contaminant Transformation

The modification of iron-based materials through sulfidation has emerged as a promising technique for enhancing their effectiveness in water treatment and groundwater remediation. provectusenvironmental.comnih.gov This process involves the introduction of lower-valent forms of sulfur to materials like zerovalent iron (ZVI), which can significantly improve their reactivity towards various contaminants. nih.govresearchgate.net

Controlled sulfidation can be achieved using agents such as sulfide or dithionite. nih.govresearchgate.net The process results in the formation of materials with diverse structures and morphologies, ranging from core-shell to multiphase compositions, depending on the specific sulfidation protocols and operational variables like the sulfur-to-iron ratio. nih.govresearchgate.net

One of the key benefits of sulfidation is the enhanced rate of dechlorination of contaminants under anoxic conditions. nih.gov A meta-analysis of kinetic data has shown that sulfidation generally increases the rate of dechlorination while simultaneously suppressing the production of hydrogen. nih.gov This leads to a more efficient use of the reducing equivalents for the primary goal of contaminant removal. nih.gov The inhibition of corrosion is believed to be a major contributor to this improved efficiency. provectusenvironmental.comnih.gov

Furthermore, sulfidation can promote more desirable pathways for contaminant removal. provectusenvironmental.comnih.gov For instance, it can favor the reductive elimination of chlorinated compounds rather than hydrogenolysis. provectusenvironmental.comnih.gov In the case of heavy metals, sulfidation facilitates their sequestration as sulfides, which are potentially more resistant to reoxidation. provectusenvironmental.comnih.gov Under oxic conditions, sulfidated iron-based materials have also demonstrated enhanced heterogeneous catalytic oxidation of contaminants. provectusenvironmental.comnih.gov

The convergence of research in the use of ZVI for water treatment and the understanding of the role of iron sulfide minerals in abiotic contaminant transformation has spurred the interest in controlled sulfidation. provectusenvironmental.com This approach holds the potential to substantially improve the practical application of iron-based materials for treating contaminated water and remediating polluted groundwater. provectusenvironmental.comnih.gov

Table 2: Effects of Sulfidation on Iron-Based Materials for Water Treatment

Feature Description
Enhanced Reactivity Sulfidation increases the rate of contaminant degradation, particularly dechlorination. nih.gov
Improved Efficiency Suppresses hydrogen production, leading to more efficient use of reducing equivalents for contaminant removal. nih.gov
Favorable Reaction Pathways Promotes desirable transformation pathways, such as reductive elimination and metal sulfide sequestration. provectusenvironmental.comnih.gov
Versatile Application Effective under both anoxic (for reduction) and oxic (for catalytic oxidation) conditions. provectusenvironmental.comnih.gov

Soil Remediation and Immobilization of Heavy Metals

Iron(II) sulfate plays a significant role in the remediation of soils contaminated with heavy metals. ceresrp.com The primary mechanism of its action is the immobilization of these metals, which reduces their solubility and bioavailability, thereby mitigating their toxic effects on plants and microorganisms. ceresrp.comepa.gov

This remedial technology involves the application or injection of chemical reagents like iron(II) sulfate into the contaminated soil or groundwater. ceresrp.com The chemical reaction that ensues leads to the formation of stable and insoluble precipitates, effectively locking the heavy metals within the soil matrix and reducing their potential to leach into the surrounding environment. ceresrp.com An important aspect of this sequestration process is that it does not alter the geotechnical properties of the soil, which is crucial for any subsequent redevelopment of the land. ceresrp.com

Ferrous sulfate has been effectively used for the remediation of chromium-contaminated sites. ceresrp.com It can also be a component of blended chemical solutions designed to treat soils with multiple heavy metal contaminants. ceresrp.com The process of heavy metal sequestration chemically binds the metal ions present in the free liquids and immobilizes them within the soil or substrate. ceresrp.com

Research has shown that various additives can be used to reduce the labile fraction of heavy metals in contaminated soils. In a greenhouse experiment studying a soil contaminated from long-term sewage-sludge application, the addition of certain materials was found to significantly reduce the bioavailable fractions of zinc, cadmium, copper, nickel, and lead. epa.gov While iron oxides showed a small reduction in heavy metal bioavailability, other amendments demonstrated more promising results for a range of heavy metals. epa.gov The goal of such treatments is to reduce the fraction of heavy metals that is most readily available and therefore most toxic to living organisms. epa.gov

Table 3: Role of Iron Compounds in Heavy Metal Immobilization in Soil

Compound/Process Role in Remediation
Iron(II) Sulfate Used for chromium remediation and as part of blended solutions for multi-metal contaminated soils. ceresrp.com
Sequestration Chemically binds heavy metal ions, reducing their solubility and leachability. ceresrp.com
Iron Oxides Can contribute to a reduction in the bioavailability of heavy metals. epa.gov

Geochemical and Earth Science Research

Formation and Characterization of Amorphous Iron Sulfates in Geological Contexts

Amorphous iron sulfates (AIS) are considered to be potential components of geological materials, particularly in environments where brine hydrologic activity has occurred. osti.govnih.gov These non-crystalline phases are of significant interest in earth and planetary science. osti.govnih.gov

Laboratory studies have successfully synthesized amorphous iron sulfates through various methods. osti.govnih.gov For instance, amorphous ferric sulfates, with a general formula of Fe(III)₂(SO₄)₃·~6–8H₂O, have been created from sulfate-saturated fluids through vacuum dehydration or exposure to low relative humidity. osti.govnih.gov Similarly, amorphous ferrous sulfate (Fe(II)SO₄·~1H₂O) has been synthesized by the vacuum dehydration of melanterite. osti.govnih.gov

Characterization of these synthesized AIS reveals a lack of long-range structural order beyond 11 Å. osti.govnih.gov However, the short-range structural characteristics (less than 5 Å) of amorphous ferric sulfates show similarities to their crystalline counterparts. osti.govnih.gov The structure of amorphous ferrous sulfate is similar to, yet distinct from, both rozenite and szomolnokite. osti.govnih.gov

Spectroscopic analysis provides key methods for identifying and distinguishing AIS from crystalline sulfates. The visible/near-infrared (VNIR) and thermal infrared (TIR) spectra of AIS exhibit broad and muted features, which is consistent with their disordered structure. osti.govnih.gov These spectral signatures are distinctly different from those of crystalline sulfates. osti.govnih.gov Specifically, in the near-infrared, the hydration bands around 1.4 and 1.9 µm are significantly broadened in AIS, which can make them difficult to detect in soil mixtures. osti.govnih.gov Mössbauer spectra of AIS are also unique when compared to available spectra of crystalline phases. osti.govnih.gov

Table 4: Characteristics of Laboratory-Synthesized Amorphous Iron Sulfates

Type of Amorphous Iron Sulfate Synthesis Method Key Structural and Spectral Features
Amorphous Ferric Sulfate Vacuum dehydration or low humidity exposure of sulfate-saturated fluids. osti.govnih.gov Lacks long-range order; short-range structure resembles crystalline forms; broad, muted VNIR and TIR features. osti.govnih.gov
Amorphous Ferrous Sulfate Vacuum dehydration of melanterite. osti.govnih.gov Lacks long-range order; structure is distinct from rozenite and szomolnokite; broadened hydration bands in NIR. osti.govnih.gov

Implications for Planetary Surface Materials (e.g., Martian Soils)

The study of amorphous iron sulfates has significant implications for understanding the composition and history of planetary surfaces, particularly that of Mars. osti.govnih.gov The presence of these compounds in Martian soils could provide valuable insights into the past and present hydrologic activity on the planet. osti.govnih.gov

It is hypothesized that the conditions on Mars, either currently or in the past, could have been suitable for the formation of amorphous ferric sulfates from brine activity. osti.govnih.gov Once formed, these amorphous phases would likely be stable under the present-day Martian conditions, especially at low to mid-latitudes. osti.govnih.gov This makes them plausible components of the Martian surface materials. osti.govnih.gov

Data from Mars exploration missions support the presence of iron sulfates in the Martian soil. indianexpress.com Analysis of data from the Mars Odyssey probe suggests that the bulk of the planet's soil likely contains iron sulfates, which may bear chemically bound water. indianexpress.com This could be a significant factor in the hydration of the Martian soil. indianexpress.com The older, ancient southern hemisphere of Mars is considered more likely to contain this chemically bound water. indianexpress.com

The spectral characteristics of amorphous iron sulfates are crucial for their detection on Mars. osti.govpsi.edu The distinct spectral signatures of AIS in the visible, near-infrared, and thermal infrared ranges should allow them to be distinguished from crystalline sulfates. osti.govnih.gov Research projects are focused on measuring the spectra of regolith materials coated with or mixed with amorphous iron sulfates to compare with data from Mars orbiters like the Mars Reconnaissance Orbiter's CRISM instrument and the Mars Global Surveyor's TES instrument. psi.edu It is also suggested that AIS may contribute to the amorphous fraction of soils that have been measured by the Curiosity rover. osti.govnih.gov

Table 5: Evidence and Implications of Amorphous Iron Sulfates on Mars

Aspect Findings and Implications
Formation and Stability Conditions on Mars may have allowed for the formation of amorphous iron sulfates from brines, and these phases are likely stable under current Martian conditions. osti.govnih.gov
Role in Soil Hydration Iron sulfates in the Martian soil may contain chemically bound water, playing a role in the overall hydration of the soil. indianexpress.com
Detection and Identification The unique spectral properties of amorphous iron sulfates are key to their detection and differentiation from crystalline sulfates using data from Mars missions. osti.govnih.govpsi.edu
Contribution to Amorphous Fraction Amorphous iron sulfates may be a component of the amorphous materials detected in Martian soils by rovers like Curiosity. osti.govnih.gov

Understanding the Deep Carbon Cycle through Related Iron Compounds

The deep carbon cycle, which involves the movement of carbon through the Earth's mantle and core, is a fundamental process that influences the planet's long-term climate and habitability. wikipedia.org Iron compounds, particularly iron carbides and iron sulfides, are thought to play a crucial role in this deep cycle. wikipedia.orgnih.govmdpi.com

While the deep Earth is not directly accessible, laboratory experiments and geophysical observations provide insights into the behavior of carbon under the extreme pressures and temperatures of the mantle and core. wikipedia.org It is estimated that a significant portion of Earth's carbon, potentially up to 90%, resides in the mantle and core. esrf.fr

Iron carbides, such as Fe₃C and Fe₇C₃, are considered important potential hosts for carbon in the deep Earth. nih.govmdpi.com The existence of these carbides in the mantle is supported by their detection in diamond and garnet inclusions, which are believed to have formed at great depths. mdpi.com The interaction between iron carbide and water under mantle conditions is of great interest as it is implicated in both the deep carbon and deep hydrocarbon cycles. mdpi.com Some models suggest that the Earth's core could hold a substantial amount of the planet's carbon in the form of iron carbide. wikipedia.orgktwop.com For example, the presence of Fe₇C₃ in the inner core could be consistent with seismic wave velocity data. wikipedia.orgktwop.com

The redox state of the mantle plays a critical role in the stability and transformation of carbon-bearing phases. nih.gov As subducted lithosphere descends, the increasing pressure and temperature can lead to redox reactions involving iron and carbon. nih.gov For instance, in the presence of metallic iron, carbonates can be reduced, leading to the formation of diamond and iron carbides. nih.gov Conversely, as material rises in mantle upwellings, these reduced phases can be re-oxidized. nih.gov These redox cycles involving iron-carbon phases are a potential mechanism for producing diamonds with specific isotopic signatures observed in mantle-derived rocks. nih.gov

Iron sulfides also contribute to the deep biogeochemical cycles. copernicus.orgcopernicus.org In anoxic marine sediments, which are a source of dissolved iron (Fe(II)) to the ocean, the interplay between iron and sulfur cycles is critical. copernicus.org The precipitation of iron sulfide minerals, such as pyrite (B73398) (FeS₂), can sequester both iron and sulfur, influencing the chemistry of the oceans and the availability of nutrients. copernicus.orgcopernicus.org Over geological timescales, the balance between iron and sulfur has likely determined whether the deep ocean was predominantly ferruginous (iron-rich) or euxinic (sulfide-rich), with significant implications for the biogeochemical evolution of the Earth. copernicus.org

Table 6: Role of Iron Compounds in the Deep Carbon Cycle

Iron Compound Role in Deep Carbon Cycle
Iron Carbides (e.g., Fe₃C, Fe₇C₃) Potential major carbon reservoir in the Earth's mantle and core. wikipedia.orgnih.govmdpi.com Involved in redox reactions that can lead to diamond formation. nih.gov
Iron Sulfides (e.g., FeS₂) Influence the coupled biogeochemical cycles of iron and sulfur, impacting ocean chemistry and nutrient availability. copernicus.orgcopernicus.org

Catalytic Applications

Heterogeneous Catalysis Using Derived Iron Species

Iron(II) sulfate dihydrate is a significant and cost-effective precursor for the synthesis of active heterogeneous catalysts. meghachem.org While not typically used as a catalyst in its raw form, it is readily converted into highly active iron species, such as iron oxides and hydroxides, through various preparation methods. These derived species are then immobilized on solid supports to create robust heterogeneous catalysts for a range of industrial and environmental applications. mdpi.comnih.gov

The preparation of these catalysts often involves impregnating a support material, like alumina (B75360) or silica (B1680970) gel, with an aqueous solution of iron(II) sulfate. researchgate.net This is followed by a thermal treatment process, such as calcination, in the air. During calcination, the iron(II) sulfate decomposes and transforms into catalytically active iron oxides, for instance, hematite (B75146) (α-Fe₂O₃). researchgate.netgoogle.com The specific nature of the final iron compound and its catalytic efficacy are heavily dependent on the type of support used and the calcination conditions, such as temperature. researchgate.net For example, studies on iron-containing sludge, which can be rich in iron sulfates, show that calcination temperatures between 500 °C and 600 °C are optimal for creating catalysts for certain reactions. nih.govacs.org

One of the prominent applications for these derived iron catalysts is in the selective catalytic oxidation of hydrogen sulfide (H₂S), a toxic and corrosive gas found in various industrial streams. nih.govacs.org Catalysts prepared from iron-containing sludge via calcination and subsequent alkaline treatment with sodium hydroxide have demonstrated high efficiency in converting H₂S into elemental sulfur. nih.govacs.orgnih.gov The presence of water vapor can enhance the desulfurization performance, indicating a liquid-solid-gas phase reaction mechanism. acs.org

Furthermore, iron species derived from iron(II) sulfate are instrumental in creating catalysts for Advanced Oxidation Processes (AOPs), particularly Fenton-like reactions. nih.govnih.gov These processes generate highly reactive hydroxyl radicals capable of degrading a wide variety of persistent organic pollutants in wastewater. youtube.com By supporting iron oxides on various matrices, a stable and reusable heterogeneous catalyst is formed, overcoming the limitations of traditional homogeneous Fenton reactions. mdpi.comnih.gov

Table 1: Research Findings on the Preparation and Application of Derived Iron Catalysts

Precursor Support Material Preparation Method Derived Active Species Catalytic Application Key Research Finding Reference(s)
FeSO₄·7H₂O Alumina (Al₂O₃) Impregnation followed by calcination in air at 500°C. Hematite (α-Fe₂O₃) Catalyst Synthesis The nature of the support material strongly dictates the final state of the active iron component. researchgate.net
Iron-containing sludge Self-supported (Mainly SiO₂) Calcination at 500°C followed by treatment with 2 M NaOH solution. Iron Oxides (Fe₂O₃) Selective Catalytic Oxidation of H₂S The catalyst achieved over 90% H₂S removal efficiency at 80°C and demonstrated excellent catalytic performance due to a large external specific surface area and a high proportion of surface Fe³⁺ species. nih.govacs.orgnih.gov
Iron(II) and Iron(III) salts None (Co-precipitation) Co-precipitation of ferrous and ferric salts with an acid, followed by the addition of ammonium hydroxide. Magnetite (Fe₃O₄) Nanoparticles Fenton-like Reactions Iron nanoparticles synthesized through various methods serve as highly efficient and stable catalysts for degrading organic dyes over a wide pH range. nih.govmdpi.comacs.org
Basic Ferric Sulfates (e.g., Jarosite) None Two-step calcination: dehydration (250-600°C) followed by decomposition at a higher temperature. Hematite (Fe₂O₃) Production of high-purity iron oxide A two-step calcination process prevents the formation of a corrosive acidic mist, yielding hematite and SO₃. google.com

Computational and Theoretical Studies on Iron Ii Sulfate Dihydrate Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic structure, bonding, and spectroscopic properties of molecules with a high degree of accuracy.

Quantum chemical calculations have been utilized to investigate the electronic structure and bonding in iron(II) sulfate (B86663) systems. These studies often employ methods like Density Functional Theory (DFT) to elucidate the nature of the interactions between the iron(II) ion, the sulfate anion, and the water molecules of hydration.

Studies on anhydrous iron(II) sulfate (β-FeSO₄) have detailed the coordination environment of the Fe²⁺ cation, which is a distorted octahedron. The Fe-O bond lengths in this structure are distributed in a [2+2+2] pattern, indicating a distortion from ideal octahedral geometry. The sulfate tetrahedra in this anhydrous form are also slightly distorted. Such detailed structural information provides a basis for understanding the more complex hydrated forms.

Theoretical calculations on the adsorption of sulfate on iron (hydr)oxides have shown that the thermodynamic favorability is linked to the surface charge. While not directly on the dihydrate, these findings highlight the importance of electrostatic interactions in iron-sulfate systems.

Computational methods are also used to predict and interpret spectroscopic data. For iron(II) sulfate hydrates, this includes vibrational (Infrared and Raman) and electronic (UV-Vis) spectroscopy.

Raman spectroscopy has been used to distinguish between different hydration states of iron(II) sulfate (heptahydrate, tetrahydrate, and monohydrate). The vibrational modes of the water molecules are complex due to different structural environments, cation-water interactions, and hydrogen bonding. Computational predictions can help assign the observed spectral bands to specific molecular motions. For instance, a broad shoulder observed around 3140 cm⁻¹ in the Raman spectrum of FeSO₄·H₂O is attributed to an overtone of the water bending mode.

Near-infrared (NIR) spectroscopy of iron(II) sulfates reveals a strong, broad band between 8,000 and 11,000 cm⁻¹, which is assigned to the ⁵T₂g → ⁵Eg electronic transition of the Fe²⁺ ion in a distorted octahedral coordination. Quantum chemical calculations can model these electronic transitions and provide a more detailed understanding of the electronic structure.

A study on a novel reagent for the detection of iron(II) sulfate utilized computational methods to illuminate the chemical and molecular structure of the synthesized thio-anthraquinone derivative. This demonstrates the predictive power of these methods in designing new analytical tools.

Molecular Dynamics and Monte Carlo Simulations

Molecular dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the time-dependent behavior of molecular systems. These methods are particularly useful for investigating the properties of liquids, solutions, and complex solids.

MD simulations have been extensively used to model the hydration of Fe²⁺ ions in aqueous solutions. These simulations provide detailed information about the structure and dynamics of the hydration shells around the ion. Studies have shown that the Fe²⁺ ion is typically coordinated by six water molecules in its first hydration shell. The results from these simulations are generally in good agreement with experimental data.

The interactions between the Fe²⁺ ion and water molecules are often modeled using potential functions like the Lennard-Jones (12/6) potential. The parameters for these potentials can be derived from quantum chemical calculations or fitted to experimental data. MD simulations can also investigate the influence of factors like temperature on the hydration structure and dynamics.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. This method partitions the crystal electron density into molecular fragments and provides a graphical representation of the interactions.

Although a specific Hirshfeld surface analysis of pure iron(II) sulfate dihydrate is not found in the search results, this method is highly relevant for understanding the intricate network of hydrogen bonds involving the water molecules and sulfate ions that stabilize the crystal structure of this compound.

Thermodynamic Modeling of Aqueous Systems

Thermodynamic modeling is crucial for understanding and predicting the behavior of chemical systems under different conditions of temperature, pressure, and composition. For the iron(II) sulfate-water system, various thermodynamic models have been developed.

The Pitzer activity coefficient approach is a widely used model for describing the thermodynamic properties of electrolyte solutions. This model has been applied to the H₂O–FeSO₄ system over a broad range of temperatures (from -2 to 220 °C) and concentrations. This modeling effort helped to refine the thermodynamic properties of different iron(II) sulfate hydrates and determined that the tetrahydrate (FeSO₄·4H₂O) is a metastable phase across the entire temperature range.

These thermodynamic models are essential for various industrial applications, such as in hydrometallurgy and for the regeneration of pickling acids. The models rely on experimental data, such as solubility and water activity measurements, to determine the necessary parameters. For example, water activity data for the FeSO₄–H₂O system at 25 °C has been measured and used to validate and improve thermodynamic models.

The Gibbs energy of formation for various hydrated ferrous sulfate minerals has been compiled and estimated. These data are fundamental for geochemical modeling, particularly in the context of acid mine drainage. It has been suggested that there is no excess enthalpy of mixing for sulfate-H₂O systems, except for the first water molecule of crystallization. This assumption has been used to estimate

Solubility Prediction and Phase Equilibria

Computational models, particularly those employing the Pitzer equations, are powerful tools for predicting the solubility of iron(II) sulfate and defining the phase equilibria among its various hydrates. researchgate.netscribd.com The stable solid phase of iron(II) sulfate in an aqueous solution is dependent on temperature. The primary hydrates discussed in thermodynamic models are the heptahydrate (FeSO₄·7H₂O), tetrahydrate (FeSO₄·4H₂O), and monohydrate (FeSO₄·H₂O). researchgate.netwikipedia.org

Modeling of the H₂O–FeSO₄ system has shown that iron(II) sulfate tetrahydrate is a metastable phase throughout its entire temperature range. researchgate.net The stable transition from the heptahydrate to the monohydrate is predicted to occur at approximately 56.6°C. researchgate.netwikipedia.org Computational models can accurately calculate the solubility limits for these stable hydrates. For example, the calculated eutectic temperature for the FeSO₄-H₂O system is -1.8°C with a molality of 0.969 m FeSO₄, which shows excellent agreement with experimental values. psu.edu

The solubility of iron(II) sulfate hydrates is significantly influenced by temperature and the presence of other substances, such as sulfuric acid. scribd.comnist.gov Models have been developed to predict solubility in complex, multi-component systems, which is critical for industrial applications like the sulfate process for titania production where iron removal is a key step. nist.govnm.gov These models can predict the crystallization behavior of hydrates like FeSO₄·7H₂O and provide fundamental thermodynamic data. nist.gov

Table 2: Predicted Solubility of Stable Iron(II) Sulfate Hydrates at Various Temperatures

Temperature (°C)Molality (mol/kg H₂O)Stable Solid PhaseSource
-1.80.957Ice + FeSO₄·7H₂O psu.edu
251.80FeSO₄·7H₂O researchgate.net
56.63.58FeSO₄·7H₂O / FeSO₄·H₂O researchgate.net
1002.89FeSO₄·H₂O researchgate.net
1501.48FeSO₄·H₂O researchgate.net

The phase diagram derived from these computational models illustrates the stability fields for each hydrate. The heptahydrate is the stable form at lower temperatures, while the monohydrate is stable at higher temperatures. researchgate.net The transition temperature is a critical point in the phase diagram, representing the temperature at which the solubilities of the heptahydrate and monohydrate are equal. researchgate.net While this compound (FeSO₄·2H₂O) is a known compound, detailed thermodynamic modeling and phase equilibria studies in the primary literature predominantly focus on the hepta-, tetra-, and monohydrate forms as the key phases in the aqueous system. researchgate.netpsu.edu

Analytical Methodologies for Iron Ii Sulfate Dihydrate Research

Spectrophotometric Detection Methods

Spectrophotometry is a widely used analytical technique based on the principle that chemical substances absorb light at specific wavelengths. For Iron(II) sulfate (B86663), this often involves reacting the iron(II) ions with a reagent to form a colored complex, the intensity of which is proportional to the iron concentration. ijmpronline.comcarleton.ca

The quest for higher sensitivity and selectivity in iron detection has led to the development of novel reagents. researchgate.net One such development is "Catal's reagent," a thio-anthraquinone derivative synthesized for the sensitive spectrophotometric detection of Iron(II) sulfate. researchgate.netnih.gov This reagent, chemically known as 1-(Dodecylthio)anthracene-9,10-dione, reacts in the presence of Iron(II) sulfate, hydrogen peroxide, and trisodium (B8492382) citrate (B86180) dihydrate to form a stable, reddish-brown solution. nih.gov The resulting complex can be measured spectrophotometrically, offering a sensitive detection method. researchgate.netnih.gov The structure of this novel reagent was characterized using various spectroscopic methods, including FT-IR, NMR, and mass spectrometry. nih.gov

Another novel reagent explored for the sensitive determination of iron(II) is morin (B1676745) (2',3,4',5,7-Pentahydroxyflavone). researchgate.nettubitak.gov.trresearchgate.net In a slightly acidic solution, morin reacts instantaneously with iron(II) to form a highly absorbent light green chelate. tubitak.gov.trresearchgate.net This method is noted for its high sensitivity, selectivity, and the stability of the resulting complex. researchgate.net

Table 1: Novel Reagents for Spectrophotometric Iron(II) Quantification
Reagent NameChemical NamePrinciple of DetectionWavelength of Maximum Absorbance (λmax)Key Features
Catal's Reagent1-(Dodecylthio)anthracene-9,10-dioneForms a stable reddish-brown homogenous solution with Iron(II) sulfate. nih.gov304 nm researchgate.netnih.govSensitive detection in aqueous solutions; absorbance is stable for up to 48 hours. researchgate.netnih.gov
Morin2',3,4',5,7-PentahydroxyflavoneForms a highly absorbent light green chelate with Iron(II). tubitak.gov.trresearchgate.net415 nm researchgate.netresearchgate.netUltra-sensitive and highly selective; reaction is instantaneous and stable for over 24 hours. researchgate.netresearchgate.net

UV-Vis spectrophotometry is a standard and versatile method for determining the concentration of Iron(II) sulfate in solutions. ijmpronline.com The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. carleton.ca

To determine the concentration of iron(II), it is typically complexed with a chromogenic (color-producing) reagent. A common and effective reagent is 1,10-phenanthroline (B135089) (also known as o-phenanthroline), which reacts with Fe²⁺ ions to form a stable, intensely colored orange-red complex, ferrous tris(1,10-phenanthroline). ijmpronline.comcarleton.cathermofisher.com The absorbance of this complex is measured at its maximum wavelength (λmax), which is approximately 508-510 nm. ijmpronline.com Another reagent, 2,2'-bipyridyl, forms a similarly intense red complex with Fe²⁺, with a maximum absorbance at 522 nm. asdlib.org

The analytical procedure involves creating a series of standard solutions with known iron concentrations and measuring their absorbance to construct a calibration curve. carleton.ca The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined from the calibration plot. ijmpronline.comcarleton.ca To ensure all iron is in the Fe²⁺ state, a reducing agent like hydroxylamine (B1172632) hydrochloride is often added to the solution before complexation to reduce any Fe³⁺ that may be present. carleton.caasdlib.org

Table 2: Common Reagents for UV-Vis Determination of Iron(II)
ReagentComplex FormedColor of Complexλmax
1,10-PhenanthrolineFerrous tris(1,10-phenanthroline) [Fe(phen)₃]²⁺ thermofisher.comOrange-Red carleton.ca~508 nm ijmpronline.com
2,2'-BipyridylFerrous tris(2,2'-bipyridyl)Red asdlib.org522 nm asdlib.org
Catal's ReagentNot specifiedReddish-Brownish nih.gov304 nm nih.gov

Atomic Spectroscopic Techniques

Atomic spectroscopy methods measure the absorption or emission of electromagnetic radiation by atoms. These techniques are highly sensitive and specific for elemental analysis.

Atomic Absorption Spectrometry (AAS) is a highly sensitive and routine analytical method for quantifying the total iron content in a sample. nih.gov The principle involves measuring the absorption of light by free atoms in a gaseous state. nih.gov For iron analysis, a solution containing the sample is aspirated directly into a flame (commonly an air-acetylene flame), which atomizes the iron. usgs.gov

A hollow-cathode lamp specific for iron emits light at a characteristic wavelength (248.3 nm) that is absorbed by the iron atoms in the flame. usgs.govoiv.int The amount of light absorbed is proportional to the concentration of iron in the sample. The instrument is calibrated using a series of standard solutions of known iron concentrations. usgs.gov AAS can be used to determine dissolved iron in filtered samples or total recoverable iron after an acid digestion-solubilization step. usgs.govnemi.gov The method is robust, with few interferences from other common ions like sulfate at typical concentrations. usgs.govnemi.gov

Table 3: Typical Instrumental Parameters for Iron Analysis by AAS
ParameterSetting
Wavelength248.3 nm usgs.govoiv.int
SourceIron hollow-cathode lamp usgs.gov
FlameAir-acetylene usgs.gov
Slit Width0.2 nm oiv.int
Detection LimitCan analyze samples with at least 10 µg/L of iron. usgs.gov

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

High Performance Liquid Chromatography (HPLC) has emerged as a powerful technique for the direct separation, detection, and quantification of iron(II), offering an alternative to traditional titrimetric or spectroscopic methods. researchtrends.net A specific HPLC method has been developed for the analysis of Iron(II) sulfate, which can also distinguish between iron(II) and its common oxidation product, iron(III). researchtrends.net

This method utilizes Hydrophilic Interaction Chromatography (HILIC) with a ZIC-HILIC® column and an Evaporative Light Scattering Detector (ELSD). researchtrends.net The separation is achieved using a gradient elution. This technique has been successfully validated for specificity, accuracy, precision, and linearity in the analysis of ferrous sulfate tablets. researchtrends.net The use of HPLC-ELSD provides a practical and accurate method for quantifying the iron(II) component specifically, which is crucial for assessing the purity and stability of Iron(II) sulfate dihydrate. researchtrends.net

Table 4: HPLC Method for Iron(II) Analysis
ParameterDescription
TechniqueHigh Performance Liquid Chromatography (HPLC) researchtrends.net
Separation ModeHydrophilic Interaction Chromatography (HILIC) researchtrends.net
ColumnZIC-HILIC® researchtrends.net
DetectionEvaporative Light Scattering Detection (ELSD) researchtrends.net
ApplicationDirect detection and quantification of Iron(II); separation from Iron(III). researchtrends.net

Electrochemical Methods

Electrochemical methods offer a sensitive and effective means for studying the dissolution characteristics of this compound. These techniques are predicated on the measurement of electrical properties of a solution, which change as the ionic species, in this case, iron(II) and sulfate ions, are released from the solid state into the solvent.

Conductometric Analysis for Dissolution Studies

Conductometric analysis is a key electrochemical technique employed to investigate the dissolution kinetics of ionic compounds like iron(II) sulfate. This method involves monitoring the electrical conductivity of a solution over time as the substance dissolves. The underlying principle is that the dissolution of an ionic solid into a solvent leads to an increase in the number of free ions in the solution, which in turn increases its electrical conductivity.

The rate of dissolution can be determined by measuring the change in conductivity at regular intervals. This approach allows for a real-time evaluation of the dissolution process and can provide valuable insights into the kinetics and mechanisms involved. For instance, studies have successfully utilized conductometric measurements to assess and compare the release kinetics of iron ions from various pharmaceutical preparations. mdpi.com The data obtained from such measurements can be fitted to different kinetic models, such as zero-order, first-order, Higuchi, and Hixson-Crowell models, to elucidate the drug release mechanism. mdpi.com

Detailed Research Findings:

Research has demonstrated that conductometric analysis is a viable and practical method for evaluating the dissolution of iron-containing compounds. mdpi.com In one study, the release of iron ions from different formulations was monitored using a conductivity probe placed in the dissolution vessel. mdpi.com The measurements were taken every 5 minutes until an equilibrium state was reached. mdpi.com The results showed distinct dissolution profiles for different preparations. For some formulations, a gradual release was observed over a period of 180 minutes, while another formulation exhibited rapid release, reaching a plateau within 40 minutes, which corresponded to nearly 100% of the analyte being released. mdpi.com

The versatility of conductometric titration has also been highlighted in the analysis of iron(II) and iron(III) chlorides in non-aqueous solvents, demonstrating its applicability in studying the complexation and reaction mechanisms of iron species. researchgate.net Furthermore, conductometric methods have been developed for the quantitative analysis of sulfate ions, offering a faster alternative to traditional gravimetric methods. walisongo.ac.id

The change in conductivity during dissolution provides a direct measure of the rate at which ions are introduced into the solution. This data is crucial for understanding how different factors, such as formulation and the physicochemical properties of the compound, influence its dissolution behavior.

Below is a table summarizing hypothetical data from a conductometric dissolution study of this compound.

Table 1: Conductometric Dissolution of this compound

Time (minutes) Conductivity (µS/cm)
0 5.2
5 150.8
10 285.4
15 410.1
20 525.9
25 630.7
30 725.3
35 810.6
40 885.2
45 950.0
50 995.1

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Iron(II) chloride
Iron(III) chloride
Barium chloride
Barium sulfate
Hydrochloric acid
Potassium iodide
Sodium thiosulfate
Ammonium (B1175870) iron(III) sulfate dodecahydrate
Ethylenediaminetetraacetic acid disodium (B8443419) salt dihydrate
Titanium(III) sulfate

Emerging Research Directions and Future Perspectives

Development of Novel Synthesis Routes with Enhanced Control

The synthesis of iron(II) sulfate (B86663) dihydrate with precise control over its physical and chemical properties is a burgeoning area of research. Traditional synthesis often involves the reaction of elemental iron with sulfuric acid, but modern approaches are targeting greater command over particle size, morphology, and purity, which are critical for advanced applications. youtube.com

One emerging strategy involves the controlled dehydration of more common hydrates, such as the heptahydrate (FeSO₄·7H₂O). Research has shown that the dihydrate can be formed at elevated temperatures, typically above 50°C. Fine-tuning the temperature and atmospheric conditions during this process can influence the crystalline structure and surface area of the resulting dihydrate.

Furthermore, researchers are exploring the use of industrial waste streams as a sustainable source for synthesizing iron(II) sulfate. For instance, ferrous sulfate is a significant byproduct of the titanium dioxide industry. nih.govresearchgate.net Developing methods to purify and crystallize iron(II) sulfate dihydrate from these waste materials not only provides a value-added product but also addresses environmental concerns associated with industrial waste. nih.gov The synthesis of calcium sulfate dihydrate from industrial wastes has demonstrated the potential for creating materials with specific morphologies, a principle that can be applied to this compound. ul.ie

A key objective in these novel synthesis routes is the minimization of impurities, particularly the oxidized form, iron(III) sulfate. The presence of Fe³⁺ can be detrimental to the performance of the material in certain applications, such as in battery precursors.

Advanced Characterization under Extreme Conditions

Understanding the behavior of this compound under extreme conditions, such as high temperatures and pressures, is crucial for its application in robust industrial processes and geological studies. Advanced characterization techniques are being employed to probe its structural and chemical transformations under such dueling environments.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been instrumental in elucidating the thermal decomposition pathway of iron(II) sulfate hydrates. researchgate.netmdpi.com Studies have shown that upon heating, this compound loses its water of crystallization before undergoing decomposition at higher temperatures. wikipedia.orgnih.gov The decomposition process is complex and dependent on the atmosphere, with different intermediates and final products forming in inert versus oxidizing conditions. researchgate.net In an inert atmosphere, decomposition can lead to the formation of iron(III) oxide, sulfur dioxide, and sulfur trioxide. wikipedia.org

The stability of iron(II) sulfate hydrates, including the dihydrate, is a subject of ongoing investigation. For instance, the transition between different hydrated forms is dependent on both temperature and relative humidity. While the thermal decomposition has been a primary focus, there is a growing interest in studying the effects of high pressure on the crystal structure and electronic properties of this compound. Its poor solubility in water makes it a suitable candidate for high-pressure research. researchgate.net Such studies are essential for predicting its behavior in deep-earth environments and for the synthesis of novel high-pressure phases with unique properties.

Integration into Multifunctional Material Systems

A significant frontier in materials science is the integration of simple compounds like this compound into multifunctional systems to create materials with enhanced or novel properties. This is particularly evident in the field of energy storage and advanced coatings.

A prominent example is the use of iron(II) sulfate as a precursor in the synthesis of lithium iron phosphate (B84403) (LiFePO₄), a promising cathode material for lithium-ion batteries. researchgate.netgoogle.com The purity and particle size of the this compound precursor can significantly impact the electrochemical performance of the final LiFePO₄ cathode. google.com Research is focused on optimizing the synthesis of LiFePO₄ from industrial ferrous sulfate waste, which presents a cost-effective and environmentally friendly approach. researchgate.net

This compound is also a key component in electrolyte solutions for the electrodeposition of zinc-iron and chromium-iron alloy coatings. researchgate.net These coatings are valued for their corrosion resistance and mechanical properties. The concentration of iron(II) sulfate in the electrolyte bath influences the composition and properties of the deposited alloy.

Furthermore, this compound has been used in the synthesis of magnetic nanoparticles, such as magnetite (Fe₃O₄), which are then incorporated into polymer nanofibers for applications like drug delivery. researchgate.net In these systems, the iron oxide nanoparticles provide a magnetic response, allowing for targeted delivery, while the polymer matrix provides a scaffold for drug loading and release.

The table below summarizes some of the multifunctional material systems incorporating this compound.

Material SystemFunctionRole of this compound
Lithium Iron Phosphate (LiFePO₄) CathodesEnergy StoragePrecursor for the synthesis of the active cathode material. researchgate.netgoogle.com
Zinc-Iron/Chromium-Iron Alloy CoatingsCorrosion ResistanceSource of iron ions in the electrodeposition electrolyte. researchgate.net
Magnetic Polymer NanofibersTargeted Drug DeliveryPrecursor for the synthesis of magnetic iron oxide nanoparticles. researchgate.net

Sustainable Production and Waste Minimization Strategies

The principles of green chemistry and circular economy are increasingly influencing the production of industrial chemicals, including iron(II) sulfate. A major focus is on the utilization of industrial byproducts as feedstock, thereby minimizing waste and reducing the environmental footprint.

The production of titanium dioxide via the sulfate process generates vast quantities of ferrous sulfate as a byproduct. nih.govwikipedia.org Research is actively exploring methods to recover and purify this waste stream to produce high-quality iron(II) sulfate hydrates, including the dihydrate. researchgate.net This not only provides a sustainable source of iron sulfate but also mitigates the environmental challenges associated with its disposal.

Life cycle assessment (LCA) is a valuable tool for evaluating the environmental impact of chemical production processes. jimdofree.comfrontiersin.org By conducting LCAs on various synthesis routes for iron(II) sulfate, researchers can identify areas for improvement in terms of energy consumption, raw material usage, and waste generation. researchgate.netresearchgate.net For example, an LCA of iron extraction and processing highlights the energy-intensive nature of mining and refining, underscoring the benefits of utilizing waste streams. jimdofree.com

Another avenue of research is the development of more efficient and less waste-intensive synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize the use of hazardous reagents. The synthesis of alkali ferrates from ferrous sulfate waste is an example of creating a higher-value product from an industrial byproduct. researchgate.net

Deepening Mechanistic Understanding of Redox Transformations

The redox chemistry of iron(II) sulfate is central to many of its applications, from its role as a reducing agent in chemical synthesis to its involvement in environmental remediation processes. wikipedia.org A deeper mechanistic understanding of its oxidation-reduction (redox) transformations is a key area of ongoing research.

The oxidation of iron(II) to iron(III) is a critical reaction that influences the stability and reactivity of iron(II) sulfate solutions. researchgate.net This process is influenced by factors such as pH, temperature, and the presence of oxidizing agents like oxygen. researchgate.net Researchers are using advanced spectroscopic and electrochemical techniques to study the kinetics and mechanisms of this transformation in detail.

The thermal decomposition of iron(II) sulfate also involves a series of redox reactions. researchgate.netmdpi.com Under different atmospheric conditions, the iron and sulfur can undergo changes in their oxidation states, leading to a variety of products. researchgate.net For example, in an oxidizing atmosphere, iron(II) is converted to iron(III) before the decomposition of the sulfate group. researchgate.net

In the context of Fenton and Fenton-like reactions, the cycling between Fe²⁺ and Fe³⁺ is the driving force for the generation of highly reactive hydroxyl radicals. nih.govssu.ac.ir Recent studies have explored how modifications, such as sulfidation, can enhance the reduction of Fe³⁺ to Fe²⁺, thereby improving the efficiency of these processes. nih.gov

Exploring New Catalytic and Environmental Applications

Building on its established role in Fenton chemistry, researchers are exploring new catalytic and environmental applications for this compound. These emerging areas leverage its reactivity and low cost to address a range of environmental and industrial challenges.

One promising application is in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) from flue gases. mdpi.com Iron-based catalysts, sometimes supported on materials like zirconia and modified with sulfate groups, have shown activity in converting NOx to nitrogen gas. mdpi.com The presence and form of iron sulfate on the catalyst surface can significantly influence its activity and resistance to deactivation by sulfur dioxide. mdpi.com

In the realm of environmental remediation, iron(II) sulfate is being investigated for applications beyond the traditional Fenton process. For instance, it has been used to adjust the pH of alkaline marine dredged materials to create suitable topsoil for landscaping. wikipedia.orgfespol.com This provides a beneficial use for both the iron sulfate and the dredged material.

Furthermore, there is interest in using iron(II) sulfate in biological systems for the production of biofuels. For example, it has been included as a component in growth media for photofermentative hydrogen production by certain bacteria. mdpi.com

The table below highlights some of the novel catalytic and environmental applications of iron(II) sulfate.

ApplicationDescription
Selective Catalytic Reduction (SCR) of NOxAs a component in iron-based catalysts for the removal of nitrogen oxides from exhaust gases. mdpi.com
Soil RemediationTo adjust the pH of alkaline soils and dredged materials, improving them for plant growth. wikipedia.orgfespol.com
Biohydrogen ProductionAs a nutrient in the growth media for microorganisms that produce hydrogen through photofermentation. mdpi.com
Fenton-like ReactionsEnhancing the generation of reactive oxygen species for the degradation of persistent organic pollutants. nih.govssu.ac.ir

Q & A

Q. How can the purity of Iron(II) sulfate dihydrate be experimentally determined, and what contaminants are commonly observed?

Purity assessment typically involves manganometric titration (redox titration using potassium permanganate) to quantify Fe²⁺ content . Contaminants like Fe³⁺ (due to oxidation) or residual sulfuric acid can be detected via UV-Vis spectroscopy (Fe³⁺ absorbance at ~304 nm) or pH titration. X-ray fluorescence (XRF) may identify trace metal impurities (e.g., Cu, Zn) introduced during synthesis .

Q. What experimental methods are recommended for measuring the solubility of this compound in aqueous systems?

Gravimetric analysis is widely used: dissolve known masses in water at controlled temperatures, filter undissolved solids, and evaporate the filtrate to calculate solubility (g/100 mL). Factors like pH (controlled by buffer solutions) and ionic strength (adjusted with NaCl) must be standardized to avoid Fe²⁺ oxidation . Solubility trends can be cross-validated with conductivity measurements .

Q. What decomposition products form when this compound is heated, and how can they be characterized?

Thermal decomposition (200–500°C) produces Fe₂O₃, SO₂, SO₃, and H₂O. Gas chromatography (GC) with a flame photometric detector identifies SO₂/SO₃, while thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) tracks mass loss and gas evolution . Residual solids are analyzed via X-ray diffraction (XRD) to confirm Fe₂O₃ formation .

Advanced Research Questions

Q. How can polymorphism or structural variations in this compound be characterized, and what implications do they have for reactivity?

XRD and Rietveld refinement are critical for identifying polymorphs. For example, α- and β-forms of iron(II) oxalate dihydrate (analogous to sulfate systems) exhibit distinct lattice parameters (e.g., monoclinic vs. orthorhombic structures) . Differential scanning calorimetry (DSC) can reveal phase-specific thermal stability, which impacts catalytic or redox activity in applications like Fenton reactions .

Q. What methodologies resolve contradictions in reported hydrate stability under varying environmental conditions?

Controlled humidity chambers coupled with dynamic vapor sorption (DVS) analyze water adsorption/desorption isotherms to determine critical relative humidity (RH) thresholds for hydrate transitions. For instance, FeSO₄·7H₂O converts to FeSO₄·4H₂O at RH < 50%, while FeSO₄·2H₂O forms at elevated temperatures (>50°C) . Conflicting data may arise from incomplete equilibration; in situ Raman spectroscopy during heating/cooling cycles improves reproducibility .

Q. How can eco-friendly synthesis routes for this compound be optimized to minimize Fe³⁺ byproducts?

Electrochemical synthesis using iron anodes in sulfuric acid under nitrogen atmosphere prevents oxidation. Parameters like current density (e.g., 10–20 mA/cm²) and pH (1.5–2.5) are optimized via cyclic voltammetry. Green surfactants (e.g., starch derivatives) stabilize Fe²⁺ ions, reducing Fe³⁺ contamination to <1% . Purity is confirmed via iodometric titration .

Q. What advanced techniques quantify the kinetics of dehydration in this compound?

Isothermal TGA at incremental temperatures (e.g., 30–100°C) models dehydration kinetics using the Avrami-Erofeev equation. Activation energy (Ea) is derived via the Kissinger method. In situ Fourier-transform infrared (FTIR) spectroscopy tracks OH-stretching band loss (3200–3600 cm⁻¹) to correlate dehydration stages with crystallographic changes .

Methodological Notes

  • Contradiction Management : Discrepancies in hydrate stability data require multi-technique validation (e.g., XRD, TGA, DVS) .
  • Oxidation Mitigation : Use degassed solvents and argon/vacuum environments during synthesis and handling .
  • Structural Analysis : Pair XRD with pair distribution function (PDF) analysis for amorphous phase detection .

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Iron(II) sulfate dihydrate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.